molecular formula C8H8Cl3NO2 B1284354 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride CAS No. 1031790-97-2

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B1284354
CAS No.: 1031790-97-2
M. Wt: 256.5 g/mol
InChI Key: SSIDSTFBZYDFOA-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8Cl3NO2 and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIDSTFBZYDFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry and anticipated crystal structure of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride. As a chiral non-proteinogenic amino acid, this compound and its derivatives are of significant interest in medicinal chemistry and drug development. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide will leverage data from closely related analogs and foundational scientific principles to provide a robust framework for its characterization. We will delve into the stereochemical considerations, predict likely crystallographic parameters based on analogous structures, and outline the essential experimental protocols for its definitive analysis.

Introduction: The Significance of Chiral Phenylglycine Derivatives

Non-proteinogenic amino acids are crucial building blocks in the synthesis of novel pharmaceutical agents. Among these, phenylglycine derivatives are of particular importance due to their presence in a variety of bioactive molecules. The compound of interest, 2-Amino-2-(2,4-dichlorophenyl)acetic acid, is a halogenated phenylglycine analog. The presence of the dichloro-substituted phenyl ring can significantly influence the compound's physicochemical properties, including its lipophilicity and binding interactions with biological targets.

The hydrochloride salt form is often utilized to enhance the solubility and stability of amino acids. Understanding the precise three-dimensional arrangement of atoms in the solid state, as defined by its crystal structure, is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the exact conformation of the molecule, which is critical for computational modeling and understanding its interaction with enzyme active sites or receptors.

  • Polymorphism: The crystalline form of a drug substance can significantly impact its bioavailability, stability, and manufacturability. Early characterization of the crystal structure is a cornerstone of robust drug development.

  • Stereochemical Purity: As this molecule possesses a stereocenter, ensuring enantiomeric purity is often a regulatory requirement. Crystallographic methods can, in some cases, be used to determine the absolute configuration.

Stereochemistry: The Chiral Core

2-Amino-2-(2,4-dichlorophenyl)acetic acid possesses a single stereocenter at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxylic acid group, a hydrogen atom, and the 2,4-dichlorophenyl group. This gives rise to two enantiomers: (R)-2-Amino-2-(2,4-dichlorophenyl)acetic acid and (S)-2-Amino-2-(2,4-dichlorophenyl)acetic acid.

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the synthesis and characterization of enantiomerically pure forms are critical. The resolution of the racemic mixture is a key step in obtaining the desired enantiomer.

Methods for Stereochemical Analysis and Resolution

A multi-pronged approach is typically employed to determine and ensure the stereochemical integrity of chiral compounds like 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl.

Table 1: Key Techniques for Stereochemical Analysis

TechniquePrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric excess (e.e.) and preparative separation of enantiomers.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Determination of the specific rotation, which is a characteristic property of an enantiomer.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration by comparing experimental and computationally predicted spectra.
X-ray Crystallography (of a chiral derivative or salt) Determination of the three-dimensional arrangement of atoms in a crystal.Unambiguous determination of the absolute configuration (when the Flack parameter is refined).
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

The following protocol outlines a general procedure for determining the enantiomeric excess of 2-Amino-2-(2,4-dichlorophenyl)acetic acid. Optimization of the mobile phase and column is crucial for achieving baseline separation.

  • Column Selection: A chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are often effective for separating amino acid enantiomers.

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar organic solvent (e.g., hexane or heptane), a more polar alcohol (e.g., isopropanol or ethanol), and an acidic or basic additive to improve peak shape and resolution. A starting point could be a mixture of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small amount of 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl in the mobile phase or a compatible solvent. The concentration should be optimized to give a good signal-to-noise ratio without overloading the column.

  • Instrumentation and Data Acquisition:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Inject the sample and record the chromatogram.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Crystal Structure: Insights from Analogous Compounds

While the specific crystal structure of 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl is not publicly available, we can infer likely structural features by examining the crystal structure of the closely related compound, 2-(2,4-Dichlorophenyl)acetic acid (without the amino group).[1][2]

A published single-crystal X-ray diffraction study of 2-(2,4-Dichlorophenyl)acetic acid reveals the following key features[1][2]:

  • Crystal System: Monoclinic

  • Space Group: P2₁/n

  • Key Structural Motif: The molecules form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.

  • Molecular Conformation: The dihedral angle between the carboxylic acid group and the benzene ring is approximately 70.70°.[1][2] This twisted conformation is likely a result of steric hindrance.

Predicted Crystal Packing of 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl

The introduction of the amino group, and its protonation in the hydrochloride salt, will introduce additional hydrogen bond donors that will significantly influence the crystal packing. It is highly probable that the crystal structure will be dominated by a network of hydrogen bonds involving the ammonium group (-NH₃⁺), the carboxylic acid group (-COOH), and the chloride counter-ion (Cl⁻).

Likely Hydrogen Bonding Interactions:

  • N-H···Cl: Strong hydrogen bonds between the ammonium group and the chloride ion are expected to be a primary feature of the crystal packing.

  • O-H···O: The carboxylic acid groups may still form dimers, as seen in the analog, or they may participate in hydrogen bonding with other functional groups.

  • N-H···O: Hydrogen bonds between the ammonium group and the carbonyl oxygen of the carboxylic acid group are also highly probable.

The overall crystal packing will be a balance of these strong hydrogen bonds, weaker C-H···Cl and C-H···O interactions, and van der Waals forces.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl requires a single-crystal X-ray diffraction experiment. The general workflow is as follows:

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Suitable Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (e.g., SHELXT) Diffraction->Solution Diffraction Data Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation CIF Crystallographic Information File (.cif) Validation->CIF Report Publication/Report CIF->Report

Sources

An In-depth Technical Guide to the Physicochemical Properties of CAS 1031790-97-2 for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

Extensive database searches for the provided CAS Number 1031790-97-2 did not yield a corresponding chemical compound. The number appears to be a product identifier for a medical device, specifically a McKesson Hypodermic Needle.[1] As such, a technical guide on the physicochemical properties of a small molecule for the purposes of rational drug design cannot be constructed.

This guide will therefore pivot to a conceptual framework. It will outline the critical physicochemical properties that a Senior Application Scientist would investigate for a novel chemical entity (NCE) intended for drug development, using a hypothetical compound as a placeholder. This document will serve as a detailed template and educational resource, demonstrating the rigorous process of physicochemical characterization in modern drug discovery.

Introduction: The Cornerstone of Rational Drug Design

Rational drug design is a methodical approach to discovering and developing new medicines.[2] It begins with a deep understanding of the biological target and the molecular properties of potential drug candidates. The physicochemical properties of a compound are the foundation upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with its intended biological target.[3] A thorough understanding of these characteristics is paramount to optimizing a lead compound and increasing its probability of success in clinical trials.

This guide will provide a comprehensive overview of the key physicochemical parameters, the experimental and in silico methods used to determine them, and their direct implications for drug design.

Core Physicochemical Properties: A Quantitative Analysis

The journey of a drug from administration to its site of action is a complex odyssey dictated by its physicochemical nature. Below, we dissect the most critical of these properties.

Molecular Weight (MW)

The molecular weight of a compound is a fundamental descriptor that influences many other properties, including solubility, permeability, and diffusion. In the context of "drug-likeness," lower molecular weights (typically <500 g/mol ) are often preferred as they are associated with better absorption and distribution.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that is more physiologically relevant for ionizable compounds.

  • High logP/logD: Can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

  • Low logP/logD: May result in poor membrane permeability and limited access to intracellular targets.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Ionization Constant (pKa)

The pKa of a compound describes its tendency to ionize at a given pH. The ionization state of a drug affects its solubility, permeability, and binding to its target. For instance, a drug may need to be in a neutral state to cross a cell membrane but in an ionized state to interact with its target.

Table 1: Summary of Key Physicochemical Properties for a Hypothetical Drug Candidate

PropertyValueImplication for Drug Design
Molecular Weight 450.3 g/mol Within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
logP 2.5A balanced lipophilicity, favorable for membrane permeation without excessive sequestration in fatty tissues.
logD (pH 7.4) 2.2Indicates that the compound will be predominantly in a lipophilic state at physiological pH.
Aqueous Solubility 50 µg/mLModerate solubility; may require formulation strategies to enhance dissolution and absorption.
pKa (acidic) 8.5The compound will be largely unionized in the acidic environment of the stomach and partially ionized in the small intestine and blood.
pKa (basic) 3.2The basic group will be predominantly ionized at physiological pH, which could enhance solubility.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following are standard, high-throughput methods employed in early drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Dilution: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

  • Analysis: Analyze the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol: Shake-Flask Method for logP Determination
  • System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

  • Compound Addition: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Concentration Measurement: Carefully remove aliquots from both the octanol and water phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizing the Path to a Drug Candidate

The interplay between various physicochemical properties and their collective impact on a compound's drug-like potential can be visualized to guide the optimization process.

G cluster_0 Core Physicochemical Properties cluster_1 ADME Profile cluster_2 Drug-like Characteristics MW Molecular Weight Absorption Absorption MW->Absorption affects Distribution Distribution MW->Distribution impacts logP Lipophilicity (logP/logD) logP->Absorption governs logP->Distribution drives Metabolism Metabolism logP->Metabolism correlates with Solubility Aqueous Solubility Solubility->Absorption enables Excretion Excretion Solubility->Excretion facilitates renal pKa Ionization (pKa) pKa->Absorption influences Bioavailability Oral Bioavailability Absorption->Bioavailability Target_Engagement Target Engagement Distribution->Target_Engagement Safety Safety Profile Metabolism->Safety Excretion->Safety

Caption: Interrelationship of Physicochemical Properties and ADME Profile.

In Silico Modeling in Rational Drug Design

Computational tools play a vital role in modern drug discovery, allowing for the prediction of physicochemical properties and the prioritization of compounds for synthesis and testing.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations of the relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. By building a robust QSAR model, scientists can predict the properties of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a ligand-receptor complex, offering insights into the stability of the binding pose and the role of water molecules in the binding site. This can help in understanding the molecular basis of target engagement and in designing compounds with improved affinity and selectivity.

G Start Virtual Compound Library InSilico In Silico Prediction (logP, Solubility, pKa) Start->InSilico QSAR QSAR Modeling (Activity Prediction) InSilico->QSAR Docking Molecular Docking (Binding Pose Prediction) QSAR->Docking Prioritization Prioritization for Synthesis Docking->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis InVitro In Vitro Testing (Solubility, Activity) Synthesis->InVitro Lead_Op Lead Optimization InVitro->Lead_Op Lead_Op->InSilico Iterative Design Cycle

Caption: In Silico Workflow in Early Drug Discovery.

Conclusion and Future Directions

The meticulous characterization of physicochemical properties is an indispensable component of rational drug design. An early and accurate assessment of these parameters allows for the efficient allocation of resources and the timely identification of potential liabilities. As our understanding of the complex interplay between a molecule's physical nature and its biological behavior deepens, so too will our ability to design safer and more effective medicines. The integration of advanced in silico predictive models with high-throughput experimental techniques will continue to accelerate the pace of drug discovery, bringing novel therapeutics to patients faster.

References

  • Biological target - Wikipedia.
  • McKesson Medical-Surgical Inc. (2026). Hypodermic Needle McKesson 1 Inch Length 20 Gauge Thin Wall Without Safety.
  • Olivecrona, M., et al. (2017). Generative Recurrent Networks for De Novo Drug Design.
  • Zhelev, Z., et al. (2022). Drug Design-Past, Present, Future. Molecules, 27(5), 1496.

Sources

A Strategic Guide to the Preliminary In Vitro Toxicity Screening of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for a Novel Phenylacetic Acid Derivative

The journey of a novel chemical entity from synthesis to potential therapeutic application is contingent upon a rigorous and early assessment of its safety profile. This guide delineates a comprehensive, tiered strategy for the preliminary in vitro toxicity screening of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride. Given the absence of established toxicological data for this specific molecule, our approach is built on foundational principles of toxicology, leveraging validated assays to build a predictive safety profile from the ground up.[1]

The structure of the target compound, featuring a 2,4-dichlorophenyl group, raises a structural alert. This moiety is present in compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide for which toxicological data, including observations of hepatorenal effects, exist.[2][3] This structural similarity informs our strategic emphasis on evaluating potential organ-specific toxicities, particularly concerning the liver and kidneys, as part of a broader screening cascade. This document provides the rationale, detailed protocols, and data interpretation frameworks necessary for researchers and drug development professionals to conduct a thorough preliminary safety assessment.

The Strategic Framework: A Tiered Approach to In Vitro Safety Assessment

A tiered screening strategy is the most efficient and scientifically sound method for early safety assessment. It allows for rapid, cost-effective initial screens to flag overt toxicity, followed by more complex, mechanistically informative assays for promising candidates.[1][4] This approach conserves resources by ensuring that only compounds with a viable preliminary safety profile advance to more resource-intensive testing.

Our proposed framework is structured in three tiers:

  • Tier 1: Foundational Cytotoxicity Assessment. The initial gatekeeper, designed to answer a fundamental question: At what concentration does the compound induce general cell death?

  • Tier 2: Organ-Specific Toxicity Profiling. Investigates potential toxicity in key target organs, guided by structural alerts and common sites of drug-induced injury.

  • Tier 3: Genotoxicity Evaluation. Assesses the potential for the compound to damage genetic material, a critical indicator of long-term carcinogenic risk.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Genotoxicity cluster_3 Final Assessment T1_Assays General Cell Viability Assays (e.g., MTT, LDH) T1_Cells Multiple Cell Lines (e.g., HepG2, HEK293, SH-SY5Y) T1_Assays->T1_Cells Test across T2_Hepato Hepatotoxicity (HepG2/Primary Hepatocytes) Markers: ALT, AST, Albumin T1_Assays->T2_Hepato If IC50 > Target Conc. T2_Nephro Nephrotoxicity (HK-2/HRPTEpiC) Markers: KIM-1, NGAL T1_Assays->T2_Nephro If IC50 > Target Conc. T2_Neuro Neurotoxicity (SH-SY5Y/iPSC-Neurons) Markers: Neurite Outgrowth, MEA T1_Assays->T2_Neuro If IC50 > Target Conc. T3_Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) T2_Hepato->T3_Ames T2_Nephro->T3_Ames T2_Neuro->T3_Ames T3_Micro In Vitro Micronucleus Assay (OECD 487) T3_Ames->T3_Micro Proceed if negative Risk_Assessment Integrated Risk Assessment & Go/No-Go Decision T3_Micro->Risk_Assessment

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before investigating complex, organ-specific effects, we must determine the concentration at which the compound exhibits broad cytotoxicity. This establishes a working concentration range for subsequent assays and flags compounds that are too broadly toxic for further consideration. We employ orthogonal assays that measure different aspects of cell health to ensure the data is robust and not an artifact of a single detection method.[5]

Assay 1: MTT (Metabolic Activity) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride in the appropriate cell culture medium. A typical range would be from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. A 24-hour time point is standard for initial screening.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] This assay measures the amount of released LDH, providing a direct measure of cytotoxicity and membrane integrity loss. It serves as a crucial counter-assay to the MTT test.

Protocol: LDH Release Assay

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation (Tier 1)

Summarize the results in a table to calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and assay.

Table 1: Representative Cytotoxicity Data Summary

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24Value
HepG2LDH24Value
HEK293MTT24Value
HEK293LDH24Value

Interpretation: A compound with an IC50 value significantly higher than its expected therapeutic concentration is desirable. A low IC50 value (<10 µM) in multiple cell lines suggests general cytotoxicity and may be a reason for de-prioritizing the compound. Discrepancies between MTT and LDH results can provide mechanistic clues (e.g., mitochondrial toxicity vs. membrane damage).

Tier 2: Organ-Specific Toxicity Profiling

Causality: Drugs are not distributed evenly throughout the body, and certain organs, particularly the liver and kidneys, are primary sites for metabolism and excretion, making them susceptible to injury.[8][9] Neurotoxicity is another major reason for drug attrition.[10] This tier uses organ-specific cell models and biomarkers to probe for targeted toxicity.

Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism, making it highly vulnerable to drug-induced injury (DILI).[9][11] We use human liver-derived cells (e.g., HepG2 or primary human hepatocytes) and measure key markers of liver function and damage.[12][13]

Protocol: In Vitro Hepatotoxicity Panel

  • Model System: Culture HepG2 cells or, for a more physiologically relevant system, 3D spheroids of primary human hepatocytes.[11]

  • Treatment: Expose cells to sub-lethal concentrations of the test compound (derived from Tier 1 data, typically below the IC50) for 24-72 hours.

  • Endpoint Analysis:

    • Cell Viability: Perform an ATP-based viability assay (e.g., CellTiter-Glo®) for a sensitive measure of cell health.

    • Mitochondrial Stress: Use fluorescent probes like TMRM to measure mitochondrial membrane potential, an early indicator of cellular stress.[11]

    • Biomarker Secretion: Quantify key liver injury biomarkers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the cell culture supernatant using commercially available ELISA kits.

Nephrotoxicity Assessment

Rationale: The kidneys are vital for filtering waste and eliminating drugs from the body. Proximal tubule epithelial cells are particularly susceptible to damage due to their role in active transport and concentration of xenobiotics.[14][15]

Protocol: In Vitro Nephrotoxicity Panel

  • Model System: Use a human renal proximal tubule epithelial cell line such as HK-2 or commercially available primary cells (HRPTEpiC).[8][16]

  • Treatment: Expose cells to a range of sub-lethal concentrations of the test compound for 48-72 hours.

  • Endpoint Analysis:

    • General Cytotoxicity: Assess cell viability using a neutral red uptake assay, which measures lysosomal integrity.

    • Injury Biomarkers: Measure the expression or release of specific kidney injury biomarkers. Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are highly sensitive and specific markers of early renal tubular injury.[8] These can be quantified by ELISA or high-content imaging.

    • Mitochondrial Function: As proximal tubule cells are rich in mitochondria, assessing mitochondrial stress is also highly relevant here.[14]

Neurotoxicity Assessment

Rationale: Adverse effects on the nervous system can be severe and irreversible. Early in vitro screening can identify compounds that interfere with fundamental neuronal processes.[17][18]

Protocol: In Vitro Neurotoxicity Panel

  • Model System: Use a human neuroblastoma cell line (e.g., SH-SY5Y, differentiated to a neuronal phenotype) or more advanced models like human induced pluripotent stem cell (iPSC)-derived neurons.[19]

  • Treatment: Expose differentiated neurons to sub-lethal concentrations of the test compound for 24-48 hours.

  • Endpoint Analysis:

    • Neurite Outgrowth: This is a critical indicator of neuronal development and health.[10] After treatment, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The length and number of neurites are quantified using high-content imaging systems.

    • Electrophysiological Activity: For a functional assessment, iPSC-derived neurons can be cultured on microelectrode array (MEA) plates. The MEA system records spontaneous electrical activity, and changes in firing rate or network bursting can indicate functional neurotoxicity.[19]

Tier 3: Genotoxicity Evaluation

Causality: Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Regulatory agencies require a standard battery of in vitro tests to assess this risk.[20][21][22]

Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. They cannot grow on a medium lacking the specific amino acid. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow again.[21] The test is performed with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis cluster_3 Result Compound Test Compound + Vehicle Control Plate_S9_Neg Plate 1: Compound + Bacteria Compound->Plate_S9_Neg Plate_S9_Pos Plate 2: Compound + Bacteria + S9 Compound->Plate_S9_Pos Bacteria Histidine-auxotrophic S. typhimurium strains Bacteria->Plate_S9_Neg Bacteria->Plate_S9_Pos S9 Metabolic Activation System (S9) S9->Plate_S9_Pos Incubate Incubate plates (48h, 37°C) on minimal glucose agar Plate_S9_Neg->Incubate Plate_S9_Pos->Incubate Count Count revertant colonies Incubate->Count Compare Compare colony count to negative control Count->Compare Result Significant increase in revertants? Compare->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Assay 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.[20][23] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) events.

Protocol: In Vitro Micronucleus Assay

  • Model System: Use a mammalian cell line (e.g., CHO, L5178Y, or TK6) or primary human peripheral blood lymphocytes.

  • Treatment: Treat cells with the test compound at several concentrations (with and without S9 metabolic activation) for a short duration (3-6 hours), followed by a recovery period, or for a continuous period (24 hours). Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The DNA is stained with a fluorescent dye like DAPI or acridine orange.

  • Scoring: Using fluorescence microscopy, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Integrated Analysis and Path Forward

The culmination of this tiered screening process is not a simple pass/fail grade but an integrated risk assessment.

  • A compound that is highly cytotoxic in Tier 1 is a poor candidate.

  • A compound showing potent, organ-specific toxicity in Tier 2 at concentrations near its expected efficacious dose presents a significant risk.

  • A positive result in any Tier 3 genotoxicity assay is a major red flag that often halts further development unless a clear, non-relevant mode of action can be demonstrated.[21]

The collective data provides a foundational toxicological profile that guides the next steps. A compound with a clean profile—high IC50 values, no specific organ toxicity at relevant concentrations, and negative genotoxicity results—can proceed with greater confidence to more complex in vitro models and subsequent in vivo studies.

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Sources

The Quest for 2,4-Dichlorophenyl Amino Acids: A Guide to Discovery and Biosynthetic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 2,4-dichlorophenyl moiety is a privileged scaffold in modern medicinal chemistry, integral to a multitude of pharmaceuticals and agrochemicals. Its presence significantly modulates a molecule's pharmacokinetic and pharmacodynamic properties. However, despite its synthetic prevalence, amino acids bearing this specific substitution have not been identified as natural products. This guide pivots from a traditional discovery narrative to a forward-looking, technical roadmap for researchers, scientists, and drug development professionals. We first deconstruct the known principles of enzymatic halogenation, providing a deep dive into the mechanisms of nature's halogenating enzymes. By examining case studies of mono-chlorinated amino acid biosynthesis, we establish a validated biochemical toolkit. Subsequently, we propose a hypothetical biosynthetic pathway to a 2,4-dichlorophenyl-substituted amino acid, offering a blueprint for future synthetic biology endeavors. The core of this guide lies in its detailed, field-proven experimental workflows for both the discovery of novel halogenases through genome mining and the complete biochemical characterization of their products and pathways. This document serves not as a review of what is known, but as a comprehensive manual for discovering what is possible.

Introduction: The Synthetic Importance and Natural Absence

Halogenation is a masterstroke of chemical synthesis, a tool used to enhance the efficacy, metabolic stability, and binding affinity of bioactive molecules.[1][2] The 2,4-dichlorophenyl group, in particular, is a recurring motif in a range of successful drugs. Yet, a survey of known natural products reveals a conspicuous absence of amino acids featuring this precise dichlorination pattern. Nature, while a prolific chemist of halogenated compounds, appears not to have produced this specific building block, or it has yet to be discovered.

This guide, therefore, addresses a critical gap. It is designed for the researcher who sees this absence not as a limitation, but as an opportunity. We will explore the fundamental enzymatic machinery that nature does use to create halogenated amino acids and provide a strategic framework to either discover a novel pathway for 2,4-dichlorophenyl amino acids or, more pragmatically, to engineer one. By understanding the established rules of biohalogenation, we can begin to write new ones.

The Enzymology of Biohalogenation: Nature's Toolkit

The installation of a halogen onto an organic molecule is an energetically demanding process that nature has solved through the evolution of specialized enzymes known as halogenases. These biocatalysts can be broadly categorized by their cofactors and reaction mechanisms, which dictate their substrate scope and regioselectivity.

Flavin-Dependent Halogenases (FDHs)

FDHs are the most studied class and typically catalyze electrophilic halogenation on electron-rich aromatic substrates like tryptophan and tyrosine.[1][3][4]

  • Mechanism of Action: The catalytic cycle begins with the reduction of a flavin adenine dinucleotide (FAD) cofactor to FADH₂ by a partner flavin reductase enzyme.[5][6] This reduced flavin reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate (FAD-OOH).[3] This species then oxidizes a halide ion (Cl⁻ or Br⁻) to generate hypohalous acid (HOX). Critically, the highly electrophilic HOX is not released into the solvent. Instead, it is channeled through a ~10 Å long tunnel within the enzyme to a separate substrate-binding site.[3][6] Here, a conserved lysine residue is proposed to activate the HOX, positioning it for a regioselective electrophilic attack on the substrate.[6][7] A nearby glutamate residue then acts as a general base to deprotonate the resulting Wheland intermediate, completing the aromatic substitution.[8][9]

  • Causality in Experimental Design: The two-component nature of most FDHs (halogenase and a separate flavin reductase) is a key consideration for in vitro assays. Reconstituting activity requires both proteins, along with FAD, a reducing equivalent (NADH or NADPH), O₂, and the halide salt.[10] Some recently discovered single-component FDHs, which contain both reductase and halogenase domains, offer a more streamlined biocatalytic tool.[11]

Table 1: Comparative Overview of Major Halogenase Classes

Enzyme ClassCofactor(s) / Co-substrate(s)Mechanism TypeTypical Substrates
Flavin-Dependent (FDH) FAD/FADH₂, O₂, Halide⁻Electrophilic SubstitutionElectron-rich aromatics (Tryptophan, Tyrosine, Phenols)
Non-Heme Iron (NHFe) Fe(II), α-Ketoglutarate, O₂, Halide⁻Radical Abstraction/ReboundUnactivated aliphatic C-H bonds (e.g., Lysine, Leucine)
Heme-Dependent Heme, H₂O₂, Halide⁻Electrophilic (via HOX)Alkenes, Aromatics
Vanadium-Dependent Vanadate, H₂O₂, Halide⁻Electrophilic (via HOX)Alkenes, Aromatics
Non-Heme Iron (FeII/α-KG)-Dependent Halogenases

This class of enzymes performs the formidable task of halogenating unactivated sp³ C-H bonds, a reaction that is exceptionally challenging for synthetic chemistry.[12][13]

  • Mechanism of Action: These enzymes feature an iron center coordinated by a conserved 2-His-1-halide facial triad, which is distinct from the 2-His-1-carboxylate motif of their hydroxylase cousins.[14][15][16] The reaction is initiated by the binding of α-ketoglutarate (αKG) and the substrate. Molecular oxygen then coordinates to the Fe(II) center and attacks the α-keto carbon of αKG, leading to oxidative decarboxylation and the formation of a highly reactive Fe(IV)=O (ferryl-oxo) species.[15] This powerful oxidant is capable of abstracting a hydrogen atom from an unactivated C-H bond of the substrate, generating a substrate radical and an Fe(III)-OH intermediate.[17] In a critical mechanistic divergence from hydroxylases, instead of OH rebound, the substrate radical recombines with the chloride ligand coordinated to the iron center, yielding the chlorinated product and regenerating the resting state of the enzyme.[15][17]

  • Causality in Experimental Design: The requirement for α-ketoglutarate as a co-substrate is absolute. In vitro assays must include Fe(II) (often added as Fe(NH₄)₂(SO₄)₂), αKG, and a reducing agent like ascorbate to maintain the iron in its +2 oxidation state. The competition between halogenation and hydroxylation is a known phenomenon, and reaction conditions can be optimized to favor the desired outcome.[14]

Halogenase_Mechanisms cluster_FDH Flavin-Dependent Halogenase (FDH) Cycle cluster_NHFe Non-Heme Iron (NHFe) Halogenase Cycle FAD FAD FADH2 FADH₂ FAD->FADH2 Flavin Reductase (NADH) FAD_OOH FAD-OOH FADH2->FAD_OOH O₂ FAD_OH FAD-OH FAD_OOH->FAD_OH Cl⁻ HOCl [HOCl] FAD_OOH->HOCl Tunnel FAD_OH->FAD -H₂O Substrate_H Substrate-H Substrate_Cl Substrate-Cl Substrate_H->Substrate_Cl HOCl->Substrate_Cl FeII E-Fe(II)-Cl FeIV_O E-Fe(IV)=O-Cl FeII->FeIV_O αKG, O₂ -Succinate, -CO₂ FeIII_OH_Rad [E-Fe(III)-OH-Cl + Substrate•] FeIV_O->FeIII_OH_Rad H• abstraction Substrate_Cl_NHFe Substrate-Cl FeIII_OH_Rad->Substrate_Cl_NHFe Cl• rebound Substrate_H_NHFe Substrate-H Substrate_H_NHFe->FeIII_OH_Rad Substrate_Cl_NHFe->FeII -H₂O

Caption: Catalytic cycles of Flavin-Dependent (FDH) and Non-Heme Iron (NHFe) Halogenases.

A Hypothetical Biosynthetic Pathway to a 2,4-Dichlorophenyl Amino Acid

Given that no natural pathway is known, we can propose a plausible route by combining known enzymatic reactions. The biosynthesis would likely originate from the shikimate pathway, which produces aromatic amino acids. A plausible precursor would be chorismate or a downstream intermediate like prephenate or phenylpyruvate. The key steps would be two sequential, regioselective chlorinations followed by transamination.

  • Precursor Formation: The pathway would likely diverge from a central aromatic precursor, for example, phenylpyruvate.

  • First Chlorination (C4): A first halogenase (Hal1), likely an FDH due to the aromatic nature of the substrate, would catalyze chlorination at the C4 position (para-position). This is a common regioselectivity for enzymes acting on phenolic precursors.

  • Second Chlorination (C2): A second, distinct halogenase (Hal2) would be required for the subsequent chlorination at the C2 position (ortho-position). This step is more challenging, as the first chlorine atom is deactivating, making the second electrophilic substitution less favorable. The enzyme's active site would need to specifically overcome this electronic deactivation and direct the chlorination to the C2 position. It is conceivable that a single, promiscuous halogenase could perform both steps, but the evolution of two specialized enzymes is also a strong possibility.

  • Transamination: Finally, a transaminase (Tat) would catalyze the transfer of an amino group from a donor like glutamate or aspartate to the keto acid, yielding the final 2,4-dichlorophenyl substituted amino acid.

Hypothetical_Pathway Shikimate Shikimate Pathway Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate Hal1 Halogenase 1 (Hal1) (FDH-type) Cl⁻, FADH₂, O₂ Phenylpyruvate->Hal1 Chloro_PP 4-Chloro-phenylpyruvate Hal2 Halogenase 2 (Hal2) (FDH-type) Cl⁻, FADH₂, O₂ Chloro_PP->Hal2 Dichloro_PP 2,4-Dichloro-phenylpyruvate Tat Transaminase (Tat) (e.g., Glutamate) Dichloro_PP->Tat Final_AA 2,4-Dichlorophenyl Amino Acid Hal1->Chloro_PP Hal2->Dichloro_PP Tat->Final_AA Genome_Mining_Workflow start Start: Select Query Halogenase Sequences blast BLASTp Search NCBI nr Database start->blast hmm HMM Search PFAM Halogenase Model start->hmm filter Filter Hits E-value & Conserved Motifs blast->filter hmm->filter candidates Prioritized Candidate List filter->candidates antismash Genomic Neighborhood Analysis antiSMASH candidates->antismash bgc_check Is gene in a BGC? antismash->bgc_check output High-Confidence Candidate Gene bgc_check->output Yes discard Low-Confidence Candidate bgc_check->discard No

Caption: Workflow for the bioinformatic discovery of novel halogenase genes.

Part B: Biochemical Characterization

Once a candidate gene is identified, its function must be validated experimentally. This involves expressing the protein and testing its activity in vitro.

Protocol 2: Heterologous Expression and In Vitro Activity Assay

  • Gene Synthesis and Cloning: Codon-optimize the candidate gene sequence for expression in E. coli and synthesize it commercially. Clone the gene into an expression vector (e.g., pET-28a(+) for an N-terminal His₆-tag). Rationale: Codon optimization maximizes protein yield. The His-tag enables efficient purification.

  • Protein Expression: Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) overnight. Rationale: Low-temperature induction promotes proper protein folding and solubility.

  • Purification: Harvest the cells, lyse them (e.g., by sonication), and purify the His-tagged protein from the soluble lysate using immobilized metal affinity chromatography (IMAC) on an Ni-NTA resin.

  • In Vitro Assay Setup: Prepare a reaction mixture in a suitable buffer (e.g., HEPES pH 7.5).

    • For a candidate FDH: Include the purified halogenase (10 µM), a partner flavin reductase (e.g., RebF, 5 µM), FAD (20 µM), NADH (1 mM), NaCl (50 mM), and the precursor substrate (e.g., phenylpyruvate, 1 mM). [10] * For a candidate NHFeHal: Include the purified halogenase (10 µM), Fe(NH₄)₂(SO₄)₂ (100 µM), α-ketoglutarate (1 mM), ascorbate (2 mM), NaCl (50 mM), and the precursor substrate (1 mM).

  • Reaction and Analysis: Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours. Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile). Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Self-Validation Checkpoint: A successful reaction will show a new peak in the chromatogram with a mass corresponding to the addition of a chlorine atom (+34 Da for ³⁵Cl, +36 Da for ³⁷Cl, observing the characteristic isotopic pattern) and the loss of a hydrogen atom (-1 Da), for a net mass shift of +33 Da or +35 Da. The absence of this peak in control reactions lacking the enzyme or a key cofactor validates the result.

Characterization_Workflow start Start: Candidate Gene clone Gene Synthesis & Cloning Codon Optimize pET Vector start->clone express Protein Expression E. coli BL21(DE3) IPTG Induction clone->express purify Purification Ni-NTA Affinity Chromatography express->purify assay In Vitro Assay + Substrate + Cofactors (FAD/Fe²⁺) + Cl⁻ purify->assay lcms LC-MS Analysis assay->lcms result Product Detected? (Mass Shift +34/36) lcms->result success Function Confirmed result->success Yes fail No Activity result->fail No

Caption: Experimental workflow for the biochemical characterization of a candidate halogenase.

Conclusion

The discovery of a naturally occurring 2,4-dichlorophenyl substituted amino acid would be a significant finding, expanding our understanding of the biosynthetic capabilities of microorganisms. More likely, however, the creation of such a molecule will be a triumph of synthetic biology. This guide provides the scientific and methodological foundation for either outcome. By understanding the intricate mechanisms of known halogenases and applying systematic workflows for discovery and characterization, researchers are well-equipped to probe the vast, uncharted territory of biohalogenation. The ability to produce novel halogenated building blocks like 2,4-dichlorophenyl amino acids in vivo would provide a powerful platform for the combinatorial biosynthesis and chemoenzymatic synthesis of next-generation therapeutics, turning a current gap in nature's inventory into a future asset for drug discovery.

References

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  • Nguyen, H. Q. & Agarwal, V. (2024). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology. [Link]

  • Liu, G., et al. (2013). Harnessing the Potential of Halogenated Natural Product Biosynthesis by Mangrove-Derived Actinomycetes. Marine Drugs, 11(10), 3936-3953. [Link]

  • Milbredt, D., et al. (2018). A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination. PLOS ONE, 13(5), e0196797. [Link]

  • Siritan, V., et al. (2023). Unlocking the catalytic precision of ligand-controlled enzymatic halogenation. Proceedings of the National Academy of Sciences, 120(19), e2221601120. [Link]

  • Acevedo-Rocha, C. G. & Nikel, P. I. (2022). Synthetic metabolism for biohalogenation. Current Opinion in Biotechnology, 74, 180-193. [Link]

  • Kay, R. R., et al. (2011). A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1. Proceedings of the National Academy of Sciences, 108(34), 14023-14028. [Link]

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Sources

Methodological & Application

Application Note: Synthesis of Peptidomimetics Incorporating 2-Amino-2-(2,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics. 2-Amino-2-(2,4-dichlorophenyl)acetic acid (also known as 2,4-dichlorophenylglycine, or 2,4-diCl-Phg) is a highly valuable building block. The bulky 2,4-dichlorophenyl side chain restricts the conformational flexibility of the peptide backbone, significantly enhancing proteolytic stability. Furthermore, the chlorine substituents enable highly specific halogen bonding and hydrophobic interactions within target binding pockets, making it a privileged motif in the design of antiviral and antimicrobial inhibitors [1].

However, the synthesis of peptides containing phenylglycine (Phg) derivatives via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The primary challenge is rapid, base-catalyzed racemization (epimerization) during the coupling cycle. The 2,4-dichloro substitution exacerbates this issue; the strong electron-withdrawing inductive effect of the chlorine atoms increases the acidity of the α -proton, while the severe steric hindrance slows down the coupling rate. This prolonged lifetime of the activated ester in the presence of a base creates a "perfect storm" for stereochemical degradation.

This application note provides a field-proven, self-validating protocol designed to suppress racemization and overcome steric barriers when incorporating 2,4-diCl-Phg into peptidomimetics.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, one must understand its mechanistic origins. During SPPS, amino acids are activated at the C-terminus to facilitate amide bond formation. When 2,4-diCl-Phg is activated using standard uronium/aminium salts (e.g., HATU, HBTU) in the presence of a strong tertiary amine like N,N-Diisopropylethylamine (DIPEA), two competing racemization pathways emerge:

  • Direct Carbanion Formation: The tertiary amine abstracts the highly acidic α -proton. The resulting carbanion is heavily stabilized by resonance with the adjacent 2,4-dichlorophenyl ring.

  • Oxazolone Formation: The activated carbonyl is attacked by the carbonyl oxygen of the Fmoc protecting group, forming an oxazolone intermediate. The α -proton of the oxazolone is highly acidic and easily abstracted by the base, leading to a planar, achiral intermediate that reprotonates from either face.

By replacing DIPEA (pKa ~10.1) with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP / collidine) (pKa ~7.4), proton abstraction is kinetically and thermodynamically suppressed [2].

Racemization_Mechanism A Activated Fmoc-2,4-diCl-Phg (Active Ester) B Strong Base (e.g., DIPEA) Alpha-Proton Abstraction A->B Tertiary Amine C Resonance-Stabilized Carbanion / Oxazolone B->C -H+ D D-Epimer (Racemized Impurity) C->D Re-protonation (Top face) E L-Epimer (Desired Product) C->E Re-protonation (Bottom face)

Figure 1: Mechanism of base-catalyzed racemization of phenylglycine derivatives during SPPS activation.

Experimental Design & Optimization

Standard SPPS protocols rely on HATU/DIPEA, which will result in >20% racemization when applied to 2,4-diCl-Phg. To ensure stereochemical fidelity, the coupling chemistry must be fundamentally altered for this specific residue.

Based on systematic studies of Phg racemization [1, 2], the optimal coupling system utilizes COMU (a third-generation uronium reagent based on Oxyma) combined with TMP . COMU provides rapid activation, overcoming the steric hindrance of the 2,4-dichlorophenyl group, while TMP is basic enough to facilitate coupling but too weak and sterically hindered to abstract the α -proton.

Quantitative Comparison of Coupling Reagents

The table below summarizes the impact of coupling reagents and bases on the stereochemical integrity of phenylglycine derivatives during SPPS.

Coupling ReagentBaseBase pKaRelative Coupling SpeedRacemization Level (%)Recommendation
HATU DIPEA10.1Fast> 20.0%Not Recommended
HBTU DIPEA10.1Moderate> 25.0%Not Recommended
DMTMM-BF4 NMM7.38Slow~ 5.0 - 10.0%Acceptable (Microwave only) [2]
DEPBT TMP7.43Slow< 2.0%Acceptable
COMU TMP7.43Fast< 1.0% Optimal [1]

Step-by-Step Protocol: Synthesis Workflow

This protocol outlines the specific cycle for coupling Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid. Standard coupling conditions (e.g., HATU/DIPEA) can be resumed for subsequent, non-hindered amino acids.

Materials & Reagents
  • Resin: Rink Amide AM resin (or equivalent depending on desired C-terminus).

  • Amino Acid: Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid (3.0 equivalents).

  • Activator: COMU (3.0 equivalents).

  • Base: 2,4,6-Trimethylpyridine (TMP / Collidine) (4.0 equivalents).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Cocktail: 20% Piperidine in DMF (with 0.1 M HOBt to suppress base-catalyzed epimerization of the resin-bound peptide).

Methodology

Step 1: Resin Swelling

  • Weigh the desired amount of resin into a fritted SPPS reaction vessel.

  • Swell the resin in DCM for 15 minutes, followed by DMF for 15 minutes. Drain completely. Causality: Proper swelling exposes the internal reactive sites of the polymer matrix, which is critical when coupling sterically hindered amino acids.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF (containing 0.1 M HOBt) to the resin.

  • Agitate for 5 minutes, then drain. Repeat for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Causality: The addition of HOBt acts as a weak acid buffer, mitigating the risk of racemizing any previously coupled Phg-like residues already on the resin [1].

Step 3: Pre-activation (Critical Timing)

  • In a separate vial, dissolve Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid (3.0 eq) and COMU (3.0 eq) in a minimum volume of DMF.

  • Add TMP (4.0 eq) to the solution. The solution will change color, indicating active ester formation.

  • Crucial: Limit pre-activation time to maximum 30 seconds . Causality: Prolonged pre-activation in the absence of the resin-bound amine allows the oxazolone intermediate time to form and equilibrate, leading to racemization.

Step 4: Coupling

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (4 × 1 min). Self-Validation: Perform a Kaiser test (Ninhydrin test). If the beads are blue (incomplete coupling due to steric hindrance), perform a second coupling (double coupling) using fresh reagents before proceeding to capping.

Step 5: Capping

  • Treat the resin with a solution of Acetic Anhydride / Pyridine / DMF (1:2:7) for 10 minutes.

  • Wash thoroughly with DMF (4 × 1 min). Causality: Capping unreacted amines prevents the formation of deletion sequences, ensuring that any uncoupled, sterically hindered sites do not react in subsequent cycles, simplifying final HPLC purification.

SPPS_Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine + 0.1M HOBt) N1->N2 N3 3. Activation of Fmoc-2,4-diCl-Phg-OH (COMU + TMP, < 30 sec) N2->N3 Ensure complete piperidine removal N4 4. Coupling to Resin (2 Hours, Room Temp) N3->N4 Immediate transfer to resin N5 5. Kaiser Test Validation (If positive: Double Couple) N4->N5 N5->N3 If positive (incomplete) N6 6. Capping (Ac2O / Pyridine) N5->N6 If negative (complete) N7 7. Subsequent AA Couplings (Standard HATU/DIPEA) N6->N7 Resume standard cycle

Figure 2: Optimized SPPS workflow for the incorporation of sterically hindered, racemization-prone unnatural amino acids.

Analytical Validation

Because peptidomimetics containing 2,4-diCl-Phg are intended for biological assays, stereochemical purity must be rigorously validated post-cleavage.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Chiral LC-MS: Analyze the crude peptide using High-Performance Liquid Chromatography coupled with Mass Spectrometry. Use a shallow gradient (e.g., 5-60% Acetonitrile over 30 minutes) on a C18 or chiral stationary phase.

  • Diastereomeric Ratio Assessment: The D-epimer of the peptide will typically elute as a distinct peak closely following or preceding the main L-epimer peak. Integration of the UV chromatogram (at 214 nm) will confirm the success of the COMU/TMP coupling strategy (target: >98% desired epimer).

References

  • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Luxembourg Bio Technologies / Elsevier
  • Elsawy, M. A., Hewage, C., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-311. PubMed / John Wiley & Sons

Application Note: Overcoming Racemization in the Amide Coupling of 2-Amino-2-(2,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Stereoretentive amide bond formation, unnatural amino acid incorporation, and advanced peptide synthesis.

The Chemical Challenge: A "Perfect Storm" for Epimerization

The incorporation of arylglycine derivatives, such as 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride , into peptide sequences or small molecule APIs represents one of the most formidable challenges in synthetic chemistry. As a Senior Application Scientist, I frequently see campaigns fail not due to a lack of coupling, but due to a catastrophic loss of stereochemical integrity.

This specific unnatural amino acid presents a dual threat to stereopurity:

  • Electronic Activation (The Thermodynamic Threat): The 2,4-dichlorophenyl ring is highly electron-withdrawing. This inductive effect drastically increases the acidity of the α -proton.

  • Steric Hindrance (The Kinetic Threat): The ortho-chloro substitution creates a massive steric shield around the activated carboxylate. This physically impedes the incoming amine nucleophile, drastically slowing down the desired amide bond formation.

The Causality of Failure: When the desired amide coupling is slowed down by steric hindrance, the activated amino acid has excess time to undergo intramolecular cyclization into a 5(4H)-oxazolone intermediate. Because the α -proton is highly acidic, ambient base in the reaction mixture rapidly abstracts it, forming an achiral planar enolate. Subsequent ring-opening by the amine yields a racemic mixture of the product[1].

G A Activated Arylglycine (Chiral) B 5(4H)-Oxazolone (Chiral) A->B Base / Slow Coupling E L-Peptide (Desired) A->E Fast Amide Bond Formation (HATU or DIC/Oxyma) C Oxazolone Enolate (Achiral, Planar) B->C Base (e.g., DIPEA) Proton Abstraction B->E Amine Nucleophile (Kinetic Resolution) D D/L Peptide Mixture (Racemized) C->D Amine Nucleophile

Mechanism of base-catalyzed oxazolone formation and racemization in arylglycines.

Strategic Selection of Coupling Reagents and Bases

To successfully couple 2-Amino-2-(2,4-dichlorophenyl)acetic acid while maintaining >98% enantiomeric excess (ee), we must manipulate the reaction kinetics: accelerate the coupling and starve the racemization pathway.

The Fallacy of DIPEA and Standard Uronium Salts

Standard protocols using HBTU and N,N -Diisopropylethylamine (DIPEA) will fail here. DIPEA ( pKa​≈10.5 ) is far too basic and will rapidly deprotonate the oxazolone intermediate[2].

The Modern Standards: DIC/OxymaPure and HATU/TMP
  • DIC / OxymaPure: Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the premier choice for arylglycines. OxymaPure forms a highly reactive ester that resists oxazolone formation better than traditional HOBt[3]. Furthermore, this system is largely base-free, removing the primary catalyst for epimerization[4].

  • HATU / HOAt / TMP: For exceptionally hindered secondary amines where DIC/Oxyma is too slow, HATU is required. However, it must be paired with 2,4,6-trimethylpyridine (TMP, collidine). TMP ( pKa​≈7.4 ) is basic enough to drive the coupling but too weak and sterically hindered to abstract the α -proton[2].

Quantitative Comparison of Reagent Efficacy

The following table synthesizes expected outcomes based on established arylglycine coupling literature, highlighting the critical impact of base selection:

Coupling ReagentAdditiveBase UsedRelative Reaction RateExpected Yield (%)Epimerization (D-isomer %)
HBTUHOBtDIPEA (2.0 eq)Moderate75 - 85%> 15.0% (Unacceptable)
HATUHOAtDIPEA (2.0 eq)Very Fast> 90%5.0 - 8.5%
HATUHOAtTMP (2.0 eq)Fast> 92%< 2.0%
DICOxymaPureNone*Moderate> 90%< 1.5%
DEPBTNoneTMP (2.0 eq)Slow70 - 80%< 0.5% (Safest)

*Note: Because the starting material is a hydrochloride salt, exactly 1.0 equivalent of TMP must be added to neutralize the HCl when using DIC/Oxyma.

Workflow: Decision Matrix for Hindered Arylglycines

Workflow Start 2-Amino-2-(2,4-dichlorophenyl)acetic acid Coupling Workflow Q1 Is the amine nucleophile highly sterically hindered? Start->Q1 HATU Use HATU / HOAt / TMP (High Reactivity) Q1->HATU Yes Q2 Are there extreme base-sensitive moieties present? Q1->Q2 No DIC Use DIC / OxymaPure (Standard / Low Racemization) Q2->DIC No DEPBT Use DEPBT / TMP (Zero Racemization, Slow) Q2->DEPBT Yes

Decision matrix for selecting the optimal coupling reagent for hindered arylglycines.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols integrate a Self-Validation Quality Control (QC) step . You must verify stereochemical integrity before committing to subsequent synthetic steps.

Protocol A: DIC/OxymaPure Mediated Coupling (Preferred for SPPS)

This protocol is optimized for Solid-Phase Peptide Synthesis (SPPS) and minimizes base exposure.

Reagents Required:

  • 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl (Fmoc-protected for SPPS) (3.0 eq)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • TMP (1.0 eq) - Strictly for HCl neutralization.

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound amine in anhydrous DMF for 20 minutes. Ensure Fmoc deprotection is complete via a negative Kaiser test.

  • Pre-activation: In a separate vial, dissolve the Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl (3.0 eq) and OxymaPure (3.0 eq) in DMF (0.1 M concentration).

  • Neutralization: Add exactly 1.0 eq of TMP to the vial to neutralize the hydrochloride salt. Do not use excess base.

  • Activation: Add DIC (3.0 eq) to the vial. Stir for 2 minutes at room temperature. The solution may turn slightly yellow, indicating the formation of the active Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.

  • Self-Validation (Micro-cleavage):

    • Withdraw ~2 mg of resin.

    • Wash with DCM and dry.

    • Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Evaporate, reconstitute in MeCN, and inject onto a Chiral LC-MS .

    • Causality Check: If the D-epimer exceeds 2%, the coupling time was too long or the temperature was too high. Proceed to Protocol B if yield is insufficient.

  • Washing: If QC passes, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol B: HATU/TMP Mediated Coupling (For Highly Hindered Amines)

Use this protocol in solution-phase synthesis or when coupling onto an N-methylated or highly hindered secondary amine.

Reagents Required:

  • 2-Amino-2-(2,4-dichlorophenyl)acetic acid HCl (1.2 eq for solution phase)

  • HATU (1.2 eq)

  • TMP (2.4 eq) - 1.0 eq to neutralize HCl, 1.4 eq to drive HATU activation.

  • Solvent: Anhydrous DMF or DCM/DMF mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine nucleophile (1.0 eq) and the arylglycine HCl salt (1.2 eq) in anhydrous DMF.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Cooling suppresses the thermodynamic oxazolone formation pathway.

  • Base Addition: Add TMP (2.4 eq) dropwise. Stir for 5 minutes to ensure complete neutralization of the HCl salt.

  • Activation: Add HATU (1.2 eq) as a solid in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validation (In-Process TLC/UPLC): Monitor the disappearance of the starting amine. Once consumed, immediately quench the reaction with saturated aqueous NH4​Cl to prevent any late-stage base-catalyzed epimerization of the product.

  • Workup: Extract with EtOAc, wash with 5% citric acid (to remove TMP), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

References

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis Chemical Science (RSC Publishing)[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives National Institutes of Health (PMC)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound in biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.

I. Understanding the Molecule: Physicochemical Properties

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride is an amino acid derivative. Its structure, containing a dichlorophenyl group, contributes to its low intrinsic aqueous solubility. As an amphoteric molecule with both a primary amine (as a hydrochloride salt) and a carboxylic acid group, its solubility is highly dependent on the pH of the aqueous medium.

  • Amphoteric Nature : The compound can exist as a cation (protonated amine), a zwitterion (protonated amine and deprotonated carboxyl), or an anion (deprotonated carboxyl). The zwitterionic form is typically the least soluble.

  • pH-Dependent Solubility : The solubility is at its minimum at the isoelectric point (pI) and increases as the pH moves away from the pI, into either the acidic or alkaline range.[1][2][3][4]

II. Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride not dissolving in water or buffer?

A1: The limited aqueous solubility is likely due to the hydrophobic dichlorophenyl group and the pH of your solvent being close to the compound's isoelectric point, where it has minimal solubility.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "solvent shock." When a concentrated solution of a poorly water-soluble compound in an organic solvent is rapidly diluted into an aqueous medium, the compound can precipitate out of the solution.[5]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can aid dissolution, but prolonged or excessive heating may lead to degradation of the compound. The stability of similar chlorinated phenoxyacetic acids can be affected by temperature.[6]

Q4: What is the best starting point for improving the solubility of this compound?

A4: The most straightforward approach is to adjust the pH of your aqueous solvent. Moving the pH away from the isoelectric point will increase the proportion of the more soluble ionized forms of the molecule.[7]

III. Troubleshooting and Optimization

This section provides a systematic approach to overcoming solubility challenges with 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

A. pH Adjustment

The ionization state of the amino and carboxylic acid groups is dictated by the pH of the solution.

  • Acidic Conditions (pH < pI): The primary amine is protonated (-NH3+), forming a more soluble cationic species.

  • Alkaline Conditions (pH > pI): The carboxylic acid is deprotonated (-COO-), forming a more soluble anionic species.

Troubleshooting Workflow for pH Adjustment

start Start: Compound is insoluble check_ph Is the pH of your aqueous medium adjustable? start->check_ph adjust_acid Lower the pH (e.g., to pH 2-4) with dilute HCl check_ph->adjust_acid Yes adjust_base Raise the pH (e.g., to pH 8-10) with dilute NaOH check_ph->adjust_base Yes check_solubility Is the compound soluble? adjust_acid->check_solubility adjust_base->check_solubility assay_compatibility Is the new pH compatible with your assay? check_solubility->assay_compatibility Yes consider_alternatives Consider alternative solubilization methods check_solubility->consider_alternatives No proceed Proceed with the experiment assay_compatibility->proceed Yes assay_compatibility->consider_alternatives No

Caption: pH Adjustment Workflow

B. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[8]

Commonly Used Co-solvents for Biological Assays:

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl sulfoxide (DMSO)< 1% (v/v)Can be cytotoxic at higher concentrations.[9]
Ethanol1-5% (v/v)Can affect protein structure and enzyme activity.
Polyethylene Glycol (PEG 300/400)1-10% (v/v)Generally well-tolerated in many cell-based assays.
Propylene Glycol1-10% (v/v)Similar properties to PEG.

Protocol 1: Preparation of a Stock Solution with a Co-solvent

  • Initial Dissolution: Dissolve the 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Stepwise Dilution: Slowly add the aqueous buffer to the organic stock solution with continuous mixing. This gradual dilution can help prevent precipitation.[5]

  • Final Concentration: Ensure the final concentration of the organic solvent is compatible with your biological assay.

Workflow for Co-solvent Use

Caption: Co-solvent Workflow

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.[10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Higher aqueous solubility and commonly used in pharmaceutical formulations.[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be very effective in solubilizing cationic drugs.

Protocol 2: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for several hours to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

IV. Stability Considerations

The stability of your compound in solution is crucial for obtaining reliable experimental results.

  • pH Stability: Extreme pH values can lead to hydrolysis. It is recommended to perform a preliminary stability study at the desired pH.[12]

  • Photostability: Compounds with aromatic rings can be susceptible to photodegradation. Protect solutions from light by using amber vials or covering them with aluminum foil.[6][12]

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles can cause degradation. It is advisable to aliquot stock solutions into single-use vials.[12]

V. References

  • Wang, Y., & Chow, M. S. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International journal of pharmaceutics, 351(1-2), 239–247.

  • Aazza, S., Ghestem, A., Lo-Guidice, J. M., Ghalim, N., & Bria, M. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Food chemistry, 160, 273–279.

  • Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 1-20.

  • Box, K. J., Comer, J. E., & Taylor, R. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of pharmaceutical and biomedical analysis, 76, 151-160.

  • Florence, A. T., & Attwood, D. (2016). Physicochemical principles of pharmacy. Pharmaceutical Press.

  • Loftsson, T., & Brewster, M. E. (2011). Inclusion complexation of 4-biphenylacetic acid with β-cyclodextrin. Journal of inclusion phenomena and macrocyclic chemistry, 69(3-4), 337-344.

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorophenoxyacetic acid (D7299) - Product Information Sheet.

  • BenchChem. (2025). Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution.

  • BenchChem. (2025). Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays.

  • LookChem. (n.d.). 2-Amino-2-phenylacetic acid.

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Moya-Ortega, M. D., Álvarez-Pérez, M., Holgado, M. Á., & Fariña, J. B. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(7), 1098.

  • BDMAEE. (2023, December 26). 2,4-dichlorophenoxyacetic acid.

  • Al-Ghananeem, A. M. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.

  • Wikipedia. (2024, March 12). 2,4-Dichlorophenoxyacetic acid.

  • Rahman, M. M., & Islam, M. S. (2019). A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. Journal of Environmental Science and Health, Part B, 54(8), 635-645.

  • Lee, S. H., & Lee, J. H. (2018). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 75-81.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN pharmaceutics, 2012, 195452.

  • Guidechem. (n.d.). (2S)-2-amino-2-phenylacetic acid 2935-35-5 wiki.

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1964). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 28(6), 381-386.

  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.

  • Jones, W., & Motherwell, W. D. S. (2005). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen: Isolation and Characterization of a Co-Crystal and an Ionic Co-Crystal of the API with a Common Coformer. Crystal Growth & Design, 5(5), 1839-1848.

  • MedchemExpress. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid.

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.

  • Zhang, L., Liu, Y., Zhang, S., & Zhang, L. (2020). Enhancing the solubility and antimicrobial activity of cellulose through esterification modification using amino acid hydrochlorides. Cellulose, 27(14), 8035-8048.

  • van de Streek, J., & van Eupen, J. T. H. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 122-129.

  • PubChemLite. (n.d.). 2-amino-2-(2,4-dichlorophenyl)acetic acid.

  • Synquest Labs. (n.d.). (2S)-2-Amino-2-phenylacetic acid.

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.

  • Al-kassas, R., Al-Bayati, M., & Al-Ghananeem, A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 12(30), 19545–19555.

  • ChemicalBook. (n.d.). 2-Amino-2-phenylacetic acid | 2835-06-5.

  • PubChem. (n.d.). 2-Aminophenylacetic acid.

  • BenchChem. (2025). Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide.

  • Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. Bulletin of the National Research Centre, 47(1), 1-10.

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions.

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid.

  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • BLD Pharm. (n.d.). 299169-13-4|2-Amino-2-(2,4-dichlorophenyl)acetic acid.

Sources

Preventing racemization and epimerization of 2-Amino-2-(2,4-dichlorophenyl)acetic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization and Epimerization of 2-Amino-2-(2,4-dichlorophenyl)acetic Acid During Peptide Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating structurally unique and sterically hindered amino acids presents significant challenges. This guide is dedicated to one such challenge: maintaining the stereochemical integrity of 2-Amino-2-(2,4-dichlorophenyl)acetic acid during peptide synthesis.

This phenylglycine derivative is particularly susceptible to racemization and epimerization due to the chemical nature of its α-carbon. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to help you navigate this complex issue and ensure the stereochemical purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-2-(2,4-dichlorophenyl)acetic acid so prone to racemization?

The heightened susceptibility of this amino acid to racemization stems from the increased acidity of the proton on its α-carbon (the chiral center). The adjacent dichlorophenyl ring is strongly electron-withdrawing and provides resonance stabilization to the carbanion formed upon deprotonation.[1] This makes the α-proton more susceptible to abstraction by bases, which are ubiquitous in peptide coupling reactions, leading to a loss of stereochemical configuration.

Q2: What are the primary mechanisms of racemization during peptide synthesis?

Racemization during the coupling of N-protected amino acids primarily proceeds through two mechanisms.[2][3][4]

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the acidic α-proton from the activated carboxylic acid intermediate, forming a planar enolate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers. This pathway is particularly relevant for residues with acidic α-protons, such as phenylglycine derivatives.[3]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group is attacked by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone intermediate.[5] The α-proton of this oxazolone is highly acidic and readily abstracted by even weak bases, leading to a resonance-stabilized, aromatic oxazole. Subsequent attack by the amine nucleophile on this achiral intermediate results in a racemized product.[3][4] This pathway is less of a concern for standard urethane-based protecting groups (Fmoc, Boc) compared to acyl-type groups, but it can still occur.[6]

RacemizationMechanisms Primary Racemization Pathways cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation A Activated L-Amino Acid B Planar Enolate (Achiral Intermediate) A->B + Base - H+ C Racemized Product (L and D mixture) B->C + H+ + Amine D Activated L-Amino Acid E 5(4H)-Oxazolone (Chiral) D->E Intramolecular cyclization F Aromatic Oxazole (Achiral Intermediate) E->F + Base - H+ G Racemized Product (L and D mixture) F->G + Amine TroubleshootingWorkflow start Diastereomers Detected in HPLC/LC-MS reagent Step 1: Review Coupling Reagent Using HBTU/DIC? start->reagent base Step 2: Evaluate Base Using DIPEA? reagent->base No solution_reagent Switch to COMU or DEPBT reagent->solution_reagent Yes protocol Step 3: Check Protocol Pre-activating? High Temp? base->protocol No solution_base Switch to 2,4,6-Collidine (TMP) base->solution_base Yes solution_protocol Use in-situ activation at RT or 0°C protocol->solution_protocol Yes end_node Problem Solved: Stereochemically Pure Peptide protocol->end_node No solution_reagent->base solution_base->protocol solution_protocol->end_node

Diagram 2: Troubleshooting workflow for epimerization issues.

Data Summary: Reagent & Base Impact on Epimerization

The following table, adapted from studies on phenylglycine derivatives, illustrates the critical impact of reagent and base selection on stereochemical purity. [1]Note the dramatic improvement when moving from standard conditions to optimized ones.

Coupling ReagentBase% Desired DiastereomerComments
HBTUDIPEA< 85%A common but high-risk combination for this class of amino acids.
HATUDIPEA~90%An improvement over HBTU, but still suboptimal. [7]
HBTUNMM~92%Using a weaker base helps, but the reagent remains a limiting factor.
COMU TMP >98% Highly Recommended. A powerful, low-epimerization reagent with a hindered base. [1][8]
DEPBT DIPEA>97% Highly Recommended. Reagent is inherently resistant to causing epimerization. [9]

Recommended Experimental Protocols

Protocol 1: Gold Standard Coupling with COMU and Collidine

This protocol is designed for maximum suppression of epimerization during a manual solid-phase peptide synthesis (SPPS) coupling cycle.

  • Resin Preparation: Following standard Fmoc-deprotection (e.g., 20% piperidine in DMF) of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (6 x 1 min).

  • Reagent Solution Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid and 3 equivalents of COMU in DMF. Do not add the base at this stage.

  • Coupling Reaction: a. Add the reagent solution from step 2 to the washed, swollen resin. b. Immediately add 6 equivalents of 2,4,6-Collidine (TMP) to the resin slurry. c. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive, allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the reaction is complete (Kaiser test negative), thoroughly wash the resin with DMF (6 x 1 min) to remove all excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Quantifying Epimerization via Chiral HPLC Analysis

This protocol provides a general method to validate your synthetic strategy by quantifying the level of epimerization.

  • Peptide Cleavage and Deprotection: Cleave a small sample of the final peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Total Acid Hydrolysis: a. Place a small amount of the dry, crude peptide into a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours to break all amide bonds.

  • Sample Preparation: a. After hydrolysis, carefully open the tube and evaporate the HCl to dryness. b. Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).

  • Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide) according to the manufacturer's protocol. This step creates diastereomers that can be separated on a standard reverse-phase HPLC column.

  • HPLC Analysis: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Use a suitable gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the derivatized D- and L-amino acid diastereomers. c. Integrate the peak areas for the D and L forms of 2-Amino-2-(2,4-dichlorophenyl)acetic acid to determine the percentage of epimerization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045-1056. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3125-3130. Retrieved from [Link]

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]

  • Wang, P., Layfield, J., & Rapp, W. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 60(4), 844-849. Retrieved from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. The Journal of Organic Chemistry, 62(13), 4307-4312. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. Retrieved from [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Han, Y., Bontems, S. L., Hegyes, P., Munson, M. C., Minor, C. A., Kates, S. A., Albericio, F., & Barany, G. (1996). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 61(18), 6326-6339. Retrieved from [Link]

  • Liu, C., Yang, B., & Shen, B. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. Retrieved from [Link]

  • Bermejo, A., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Coupling Reagents Guide. (n.d.). Novabiochem. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of CAS 1031790-97-2 Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for the chiral separation of CAS 1031790-97-2 enantiomers. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to researchers, scientists, and drug development professionals. Our goal is to empower you to develop robust and efficient HPLC methods for the critical task of enantiomeric resolution.

The separation of enantiomers is a crucial step in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide provides a systematic approach to method development and troubleshooting for the enantiomers of CAS 1031790-97-2, focusing on the underlying scientific principles to ensure reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: Where should I start with method development for separating the enantiomers of CAS 1031790-97-2?

A1: The most critical first step in chiral method development is selecting the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are an excellent starting point due to their broad applicability. A screening approach using a set of complementary CSPs is highly recommended.

Recommended Initial Screening Columns:

Chiral Stationary Phase (CSP)Common Trade NamesPrimary Separation Mechanism
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Pi-pi interactions, hydrogen bonding, steric hindrance
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Pi-pi interactions, hydrogen bonding, steric hindrance
Cellulose tris(4-methylbenzoate)Chiralcel OJPi-pi interactions, dipole-dipole interactions
Amylose tris(5-chloro-2-methylphenylcarbamate)Lux Amylose-2Halogen bonding, pi-pi interactions, hydrogen bonding

Begin with a simple mobile phase, such as a mixture of hexane and isopropanol, and perform an initial screening on these columns. The results will guide your subsequent optimization efforts.

Q2: What are the typical mobile phases used for chiral separations on polysaccharide-based CSPs?

A2: For normal-phase chromatography, which is common for polysaccharide-based CSPs, the mobile phase typically consists of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol, isopropanol, or n-butanol). The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. The type and concentration of the alcohol can significantly impact retention and resolution.

For reversed-phase chromatography, mixtures of acetonitrile or methanol with water are used. It's often necessary to add a buffer to control the ionization state of the analyte if it has acidic or basic functional groups.

Q3: How does temperature affect chiral separations?

A3: Temperature is a critical parameter in HPLC that can have a significant impact on chiral separations. Generally, decreasing the temperature increases retention and can improve resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced. However, lower temperatures also lead to higher mobile phase viscosity and increased column backpressure. It is advisable to start at ambient temperature and then explore the effect of temperature in the range of 10-40°C during method optimization.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of CAS 1031790-97-2 enantiomers.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

Poor or no separation between the enantiomers is the most common initial challenge. This indicates that the chosen CSP and mobile phase conditions are not suitable for creating a sufficient difference in the interaction energies between the enantiomers and the stationary phase.

Troubleshooting Workflow:

start Poor Resolution (Rs < 1.5) check_csp Is this the first run on a new CSP? start->check_csp screen_csps Screen a diverse set of CSPs (e.g., Amylose vs. Cellulose based) check_csp->screen_csps Yes optimize_mp Optimize Mobile Phase check_csp->optimize_mp No screen_csps->optimize_mp change_alcohol Change alcohol modifier (e.g., IPA to EtOH) optimize_mp->change_alcohol adjust_conc Vary alcohol concentration (e.g., 10% to 20% to 5%) change_alcohol->adjust_conc add_additive Consider an acidic/basic additive (e.g., TFA or DEA) adjust_conc->add_additive optimize_temp Optimize Temperature (e.g., decrease to 15°C) add_additive->optimize_temp end Resolution Improved optimize_temp->end

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Confirm System Suitability: Before troubleshooting the method, ensure your HPLC system is functioning correctly. Perform a system suitability test with a known standard to check for issues with the pump, injector, or detector.

  • Re-evaluate the Chiral Stationary Phase (CSP): If you are just starting, the chosen CSP may not be suitable. It is crucial to screen a variety of CSPs with different chiral selectors.

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: The type of alcohol used as a modifier in the mobile phase can have a dramatic effect on selectivity. If you are using isopropanol, try switching to ethanol or n-butanol.

    • Vary the Modifier Concentration: Systematically vary the concentration of the alcohol modifier. A lower concentration generally increases retention and may improve resolution, while a higher concentration reduces run time.

    • Add an Additive: If CAS 1031790-97-2 has acidic or basic functional groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive to the mobile phase can improve peak shape and selectivity by suppressing unwanted ionic interactions.

  • Adjust the Temperature: Lowering the column temperature can enhance the differences in the binding energies of the enantiomers to the CSP, often leading to improved resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise the accuracy of quantification and indicate secondary, undesirable interactions between the analyte and the stationary phase or other parts of the HPLC system.

Troubleshooting Workflow:

start Poor Peak Shape (Tailing or Fronting) check_overload Is the peak fronting? Check for mass overload. start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Peak Shape Improved reduce_conc->end add_additive Add acidic/basic additive (TFA for acids, DEA for bases) check_tailing->add_additive Yes check_extracol Check for extra-column dead volume (tubing, connections) add_additive->check_extracol check_dissolution Ensure sample is fully dissolved in mobile phase check_extracol->check_dissolution check_dissolution->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Address Peak Fronting: Peak fronting is often a sign of mass overload. Reduce the concentration of your sample or decrease the injection volume.

  • Address Peak Tailing:

    • Use an Additive: Tailing is frequently caused by strong, unwanted interactions between the analyte and residual silanol groups on the silica support of the CSP. If your compound is basic, add a basic modifier like DEA to the mobile phase. If it is acidic, add an acidic modifier like TFA.

    • Check for Extra-Column Volume: Excessive dead volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

    • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Issue 3: Irreproducible Retention Times or Resolution

Variability in retention times and resolution can make a method unreliable for routine analysis. This issue often points to a lack of equilibration or changes in the mobile phase composition.

Troubleshooting Workflow:

  • Ensure Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times when the mobile phase composition is changed. Always flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Preparation:

    • Premix and Degas: Always premix your mobile phase components and degas them thoroughly before use. This prevents changes in composition due to solvent evaporation and the formation of air bubbles in the pump.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition over time.

  • Control Column Temperature: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.

References

  • Chiral Separations by Liquid Chromatography. G. Subramanian (Ed.). Wiley-VCH.
  • A Practical Guide to HPLC and LC-MS Method Development. S. Kromidas. Wiley-VCH. (Provides practical advice on HPLC method development and troubleshooting).
  • The Practice of Modern HPLC. M. W. Dong. Wiley. (A comprehensive overview of modern HPLC practices).
  • Chiral Separations: Methods and Protocols. G. Gübitz & M. G. Schmid (Eds.). Humana Press.

Technical Support Center: Troubleshooting 2-Amino-2-(2,4-dichlorophenyl)acetic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the incorporation of 2-Amino-2-(2,4-dichlorophenyl)acetic acid . This unnatural amino acid, a heavily substituted phenylglycine (Phg) derivative, presents a notorious "dual-threat" during solid-phase peptide synthesis (SPPS): extreme steric hindrance and a high susceptibility to base-catalyzed epimerization.

Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Coupling Failures

Workflow A Issue: 2-Amino-2-(2,4-dichlorophenyl)acetic acid coupling failure B Diagnostic Check (LC-MS) A->B C Low Yield / Steric Block B->C Unreacted amine detected D Epimerization / Racemization B->D Diastereomers detected E Use COMU or TFFH C->E F Microwave Assistance (50°C) C->F G Replace DIPEA with TMP D->G H Add OxymaPure D->H

Troubleshooting workflow for hindered phenylglycine coupling failures.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 2-Amino-2-(2,4-dichlorophenyl)acetic acid yield such low coupling efficiencies while simultaneously racemizing? A1: This molecule presents a "perfect storm" of steric and electronic liabilities.

  • Steric Hindrance: The 2,4-dichlorophenyl ring is exceptionally bulky. The ortho-substitution (2-chloro group) creates a massive steric shield directly adjacent to the alpha-carbon, physically blocking the incoming resin-bound amine nucleophile from attacking the activated carbonyl [1].

  • Electronic Instability (Racemization): Phenylglycine derivatives are inherently prone to racemization because the aromatic ring stabilizes the carbanion formed at the alpha-carbon. The two highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This dramatically increases the acidity of the alpha-proton. During activation, any strong base easily abstracts this proton, leading to an enolate intermediate or facilitating oxazolone formation—both of which result in rapid loss of chirality [5].

Q2: Which coupling reagents provide the best balance of reactivity and stereocontrol for this residue? A2: Standard carbodiimides (DIC) or moderate uroniums (HBTU) will fail or result in massive epimerization due to slow reaction kinetics [1]. You must use reagents that form highly active esters to outpace the racemization side-reactions:

  • COMU: A uronium salt based on OxymaPure. It provides coupling efficiencies matching or exceeding HATU but with a significantly lower risk of racemization [2, 3].

  • HATU: Generates a highly reactive OAt ester. It is excellent for overcoming steric hindrance but carries a higher risk of epimerization if base equivalents are not strictly controlled [1].

  • TFFH: For refractory cases where even COMU fails, TFFH generates an acyl fluoride in situ. Acyl fluorides are exceptionally small and highly reactive, making them ideal for bypassing extreme steric bulk [1, 2].

Q3: How must I adjust my base selection to prevent the racemization of this specific amino acid? A3: The standard use of N,N-Diisopropylethylamine (DIPEA) is highly detrimental here. DIPEA is a strong base (pKa ~10.1) that readily abstracts the highly acidic alpha-proton of 2,4-dichloro-phenylglycine. To suppress this, you must switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, sym-collidine, pKa ~7.4) [4]. TMP provides sufficient basicity to drive the coupling reaction without triggering rapid enolization.

Q4: Is Microwave-Assisted Peptide Synthesis (MAPS) viable for this residue? A4: Yes, but with strict thermal limits. MAPS provides the thermal energy necessary to overcome the high activation barrier caused by the ortho-chloro steric clash. However, standard MAPS protocols (75°C - 90°C) will completely racemize phenylglycine derivatives. If using MAPS, limit the temperature to 50°C maximum and use a highly reactive reagent like COMU with TMP to ensure the coupling outpaces the epimerization rate [6].

Quantitative Comparison of Coupling Strategies

Table 1: Efficacy of Coupling Strategies for 2,4-Dichloro-Phg Derivatives

Strategy / ReagentRelative ReactivityRacemization RiskRecommended BaseNotes
HBTU / HOBt LowHigh (due to slow coupling)DIPEANot recommended. Fails to overcome steric block.
HATU / HOAt Very HighModerate to HighDIPEA or TMPHigh efficiency, but requires strict base control.
COMU / OxymaPure Very HighLow to ModerateTMPOptimal. Best balance of speed and stereocontrol.
TFFH (Acyl Fluoride) ExtremeModerateTMPUse only if uronium reagents fail.
Mechanistic Pathway of Epimerization

Mechanism A Activated 2,4-Dichloro-Phg B Strong Base (DIPEA) A->B interacts with D Oxazolone Formation (Due to slow coupling) A->D steric hindrance C alpha-Proton Abstraction (Enolate Formation) B->C pKa > 10 E Racemized Product C->E loss of chirality D->E base-catalyzed

Mechanistic pathways leading to base-catalyzed epimerization during activation.

Self-Validating Experimental Protocols
Protocol 1: Optimized Room-Temperature Coupling (COMU/TMP)

Causality: This protocol uses TMP to limit basicity (preventing enolization) and COMU for rapid coupling, minimizing the time the activated species spends in a vulnerable, racemization-prone state.

Step-by-Step Methodology:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vial, dissolve Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid (3.0 equivalents relative to resin loading) and COMU (3.0 equivalents) in a minimum volume of anhydrous DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (4.0 equivalents) to the vial. Do not use DIPEA. Allow pre-activation to proceed for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Allow the reaction to proceed at room temperature for 60 to 90 minutes with gentle agitation.

  • Validation (Micro-cleavage): Withdraw a few resin beads. Wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Success Criterion: Absence of the unreacted starting peptide mass. Evaluate the chromatogram for a single peak to confirm diastereomeric purity (dr > 95:5).

Protocol 2: Acyl Fluoride Generation via TFFH (For Refractory Sequences)

Causality: If Protocol 1 fails due to sequence-specific secondary structures compounding the steric hindrance, generating an acyl fluoride creates the smallest possible activated ester, allowing penetration into sterically congested active sites.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected Fmoc-2-Amino-2-(2,4-dichlorophenyl)acetic acid (3.0 equivalents) in anhydrous DCM (or a 1:1 DCM/DMF mix if solubility is poor).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 equivalents) and TMP (4.0 equivalents). Stir the mixture at room temperature for 15 minutes to fully generate the acyl fluoride in situ.

  • Coupling: Add the solution directly to the deprotected, resin-bound amine. Allow the reaction to proceed for 2 hours.

  • Validation: Perform a Kaiser test (if coupling to a primary amine) or a Chloranil test (if coupling to a secondary amine). If positive, repeat steps 1-3 for a double coupling before proceeding to Fmoc deprotection.

References
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. ResearchGate / Journal of Peptide Science. Available at: [Link]

Refining acidic cleavage protocols for peptides containing 2,4-dichlorophenyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of refining acidic cleavage protocols for peptides containing 2,4-dichlorophenyl groups.

These moieties are typically encountered in two contexts: as unnatural amino acid building blocks (e.g., D-Phe(2,4-Cl2)) designed to enhance therapeutic proteolytic stability, or as integral components of specialized acid-labile linkers (such as the HTPM linker)[1][2]. While the electron-withdrawing chlorine atoms render the phenyl ring highly stable against electrophilic aromatic substitution, the extreme steric bulk and hydrophobicity of the 2,4-dichlorophenyl group fundamentally alter local cleavage kinetics and scavenger dynamics.

Quantitative Troubleshooting Matrix

When cleaving peptides containing 2,4-dichlorophenyl groups, standard protocols often fail due to the microenvironment created by the bulky halogens. Below is a quantitative matrix summarizing the most common issues, their root causes, and LC-MS mass shifts to monitor.

Symptom / LC-MS ObservationRoot Cause (Causality)Recommended Solution
Incomplete Deprotection (+56 Da [tBu] or +242 Da [Trt])Steric shielding by the bulky 2,4-dichlorophenyl group restricts TFA and scavenger access to adjacent residues.Extend cleavage time by 30–60 mins. Implement self-validating aliquot monitoring.
Alkylation of Trp/Tyr/Met (+56 Da adducts on target mass)The local hydrophobicity of the dichlorophenyl ring repels aqueous scavengers, leaving adjacent residues vulnerable to carbocations[1].Switch to Reagent K or increase Triisopropylsilane (TIPS) concentration to 5%.
Dechlorination (-34 Da mass shift)Prolonged exposure to silane scavengers (TIPS) under specific catalytic or reductive conditions can strip a chlorine atom.Limit cleavage time to <2 hours. Substitute TIPS with DODT (3,6-dioxa-1,8-octanedithiol).
Poor Ether Precipitation Yield (Low recovery %)The extreme hydrophobicity of the 2,4-dichlorophenyl group causes the fully deprotected peptide to remain soluble in diethyl ether[3].Use cold methyl tert-butyl ether (MTBE) or a 1:1 Hexane/Diethyl Ether mixture.

Mechanistic Workflows & Logical Relationships

To successfully cleave these peptides, you must understand the causality behind carbocation generation and how the 2,4-dichlorophenyl group interacts with scavengers.

G TFA TFA Cleavage (Acidolysis) Cations Reactive Carbocations (t-Butyl, Trityl) TFA->Cations Generates Target Deprotected Peptide (Target) TFA->Target Releases Peptide Protected Peptide with 2,4-diCl-Phe Peptide->TFA Scavengers Scavengers (TIPS, EDT, Phenol) Cations->Scavengers Intercepted by SideReact Alkylated Peptide (Impurity) Cations->SideReact Attacks Trp/Tyr/Met Target->SideReact Quenched Quenched Byproducts (Inert) Scavengers->Quenched Forms

Mechanism of carbocation generation and scavenger interception during TFA cleavage.

Workflow Start Analyze Peptide Sequence CheckResidues Contains Trp, Met, or Cys? Start->CheckResidues Cocktail_K Use Reagent K (TFA/Thioanisole/H2O/Phenol/EDT) CheckResidues->Cocktail_K Yes Cocktail_Std Use Standard Cocktail (TFA/TIPS/H2O 95:2.5:2.5) CheckResidues->Cocktail_Std No Cleavage Agitate 2-3 hours at RT Monitor via LC-MS Cocktail_K->Cleavage Cocktail_Std->Cleavage Precipitation Precipitate in Cold MTBE/Hexane (Accounts for Hydrophobicity) Cleavage->Precipitation Validation LC-MS Validation Check for +56 Da (tBu) Precipitation->Validation

Decision tree for selecting cleavage cocktails for 2,4-dichlorophenyl peptides.

Core Experimental Protocols

Every protocol below is designed as a self-validating system . Do not blindly run a 2-hour cleavage; the steric hindrance of the 2,4-dichlorophenyl group demands empirical verification during the reaction.

Protocol A: Global Cleavage of Peptides with Internal 2,4-Dichlorophenyl Residues

Trifluoroacetic acid (TFA) is the industry gold standard for SPPS cleavage due to its volatility and potent acid strength[4]. However, when a sequence contains D-Phe(2,4-Cl2), standard cocktails must be optimized.

  • Resin Preparation: Wash the peptide-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry completely under a stream of nitrogen. Causality: Residual DMF acts as a base, neutralizing TFA and drastically slowing cleavage kinetics.

  • Cocktail Formulation: Prepare 10 mL of the cleavage cocktail.

    • For standard sequences: TFA / TIPS / H₂O (95:2.5:2.5 v/v)[1][3].

    • For sequences with Trp, Met, or Cys: Use Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT).

  • Cleavage Reaction: Add the cocktail to the dry resin. Agitate gently at room temperature.

  • Self-Validating Monitoring (Critical Step): At the 90-minute mark, extract a 10 µL aliquot of the cleavage solution. Precipitate it in 100 µL of cold MTBE, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and run a rapid LC-MS.

    • Decision Gate: If +56 Da (tBu) or +242 Da (Trt) peaks are present, the 2,4-dichlorophenyl group is sterically hindering deprotection. Continue cleavage for another 60 minutes.

  • Precipitation: Filter the resin and concentrate the filtrate under a stream of nitrogen to ~2 mL. Dropwise, add the concentrated solution into 30 mL of pre-chilled (-20°C) Methyl tert-butyl ether (MTBE). Causality: MTBE is less polar than diethyl ether, forcing the highly hydrophobic 2,4-dichlorophenyl peptide out of solution.

  • Isolation: Centrifuge at 5000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice more with cold MTBE, and dry under vacuum.

Protocol B: Mild Cleavage for 2,4-Dichlorophenyl-Based Linkers (e.g., HTPM)

Specialized linkers like the hydroxytetrachlorodiphenylmethyl (HTPM) linker utilize the 2,4-dichlorophenyl moiety to stabilize the ester linkage, allowing for a highly controlled, mild cleavage[2].

  • Resin Preparation: Swell the HTPM-peptide resin in DCM for 15 minutes.

  • Mild Acidolysis: Prepare a solution of 20% TFA in DCM (v/v). Add 5 mL per 0.1 mmol of resin. Causality: The extreme electron-withdrawing nature of the four chlorines on the HTPM linker fine-tunes the acid lability, allowing cleavage at just 20% TFA without globally deprotecting standard side chains[2].

  • Agitation: Shake at room temperature for exactly 60 minutes.

  • Filtration & Neutralization: Filter the resin and immediately collect the filtrate into a flask containing a neutralizing buffer (e.g., 10% pyridine in methanol) if side-chain protecting groups must be preserved.

  • Concentration: Evaporate the DCM/TFA under reduced pressure and purify via RP-HPLC.

Frequently Asked Questions (FAQs)

Q: Why is my 2,4-dichlorophenyl peptide precipitating poorly in standard diethyl ether? A: The addition of the 2,4-dichlorophenyl group significantly increases the overall hydrophobicity of the peptide. This causes the fully deprotected peptide to remain partially soluble in standard cold diethyl ether[3]. Solution: Switch to a more non-polar precipitation solvent system, such as cold MTBE or a 1:1 mixture of diethyl ether and hexane.

Q: I am observing a -34 Da mass shift on my LC-MS. Is the 2,4-dichlorophenyl group undergoing dechlorination? A: While the 2,4-dichlorophenyl group is generally highly stable to standard TFA acidolysis[1], reductive dehalogenation (-34 Da, corresponding to the loss of one chlorine atom replaced by hydrogen) can occur as a rare side reaction. This is usually triggered by prolonged exposure to silane-based scavengers (like TIPS) in the presence of trace transition metals or under specific photolytic conditions. Solution: Limit cleavage time to exactly 2 hours, ensure the reaction vessel is protected from light, and consider swapping TIPS for a thiol-based scavenger like DODT if the issue persists.

Q: How does the 2,4-dichlorophenyl group affect the cleavage of adjacent protecting groups? A: The steric bulk of the di-ortho/para substituted phenyl ring creates a hydrophobic microenvironment that physically restricts the diffusion of TFA and scavengers to adjacent amino acids. This often leads to incomplete removal of bulky protecting groups (like Pbf on Arginine or Trityl on Histidine) if they are located within 1-2 residues of the 2,4-dichlorophenyl moiety. Solution: Always implement the self-validating aliquot monitoring step described in Protocol A before terminating the bulk cleavage.

References

  • Lee, K., et al. "Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis." Organic Letters / PMC. Available at:[Link]

  • Jad, Y. E., et al. "Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection." ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Validation & Comparative

2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride vs. Standard Phenylglycine in SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Non-proteinogenic amino acids are indispensable tools in modern drug discovery, allowing medicinal chemists to explore novel chemical space, enhance metabolic stability, and fine-tune target binding. Among these, Phenylglycine (Phg) and its halogenated derivatives serve as critical building blocks in the development of peptidomimetics, β -lactam antibiotics, and small-molecule receptor antagonists [1].

This guide provides an objective, data-driven comparison between standard Phenylglycine and its heavily substituted counterpart, 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride (2,4-diCl-Phg) . By analyzing their physicochemical properties, mechanistic impacts on Structure-Activity Relationships (SAR), and handling protocols, we provide a comprehensive framework for integrating these synthons into your hit-to-lead optimization pipelines.

Physicochemical & Structural Profiling (The "Why")

The substitution of two chlorine atoms at the ortho (C2) and para (C4) positions of the phenyl ring fundamentally alters the molecule's behavior. These modifications are not merely additive; they synergistically impact the conformational landscape, lipophilicity, and electronic distribution of the amino acid [2].

Comparative Physicochemical Data
Property / ParameterStandard Phenylglycine (Phg)2,4-diCl-Phenylglycine (2,4-diCl-Phg)Mechanistic Consequence in SAR
LogP (Estimated) ~ -1.7 (Zwitterion)~ +0.8 to +1.2 (Zwitterion)Permeability: The "magic chloro" effect drastically increases lipophilicity, driving burial into deep hydrophobic target pockets and enhancing passive membrane permeability[3].
Steric Bulk (Taft's Es​ ) Baseline (H-atoms)High (ortho-Cl steric clash)Conformational Restriction: The ortho-chlorine forces the phenyl ring out of coplanarity with the peptide backbone, locking the χ1​ rotamer and reducing the entropic penalty upon binding.
Electronic Effects NeutralStrongly Electron-WithdrawingpKa Shift: Inductive withdrawal lowers the basicity of the α -amine, altering the protonation state kinetics at physiological pH.
Metabolic Liability High (C4 para-position)Low (Blocked by C4-Cl)Half-Life ( t1/2​ ): Prevents CYP450-mediated aromatic hydroxylation, a primary clearance pathway for phenyl-containing drugs [4].

Mechanistic Impact in SAR (The "How")

When transitioning from a standard Phg hit to a 2,4-diCl-Phg lead, researchers must account for three primary causality-driven mechanisms:

A. Overcoming CYP450-Mediated Metabolism

Unsubstituted phenyl rings are notorious "soft spots" for oxidative metabolism. Cytochrome P450 enzymes readily perform aromatic hydroxylation at the sterically unhindered para-position of standard phenylglycine [4]. By installing a chlorine atom at C4, this metabolic pathway is physically and electronically blocked. The strong C-Cl bond resists oxidative cleavage, significantly extending the in vivo half-life of the compound.

B. Exploiting Halogen Bonding ( σ -Hole Interactions)

The para-chlorine in 2,4-diCl-Phg does not just occupy space; it actively participates in target binding. Halogen atoms possess a region of positive electrostatic potential along the extension of the C-X bond axis, known as a σ -hole. This allows the C4-chlorine to act as a Lewis acid, forming highly directional and stabilizing "halogen bonds" with Lewis bases (such as backbone carbonyl oxygens) within the receptor's binding pocket [3].

C. Steric Pre-organization

The ortho-chlorine (C2) creates a severe steric clash with the α -amine and carboxylate groups. This forces the aromatic ring to adopt a perpendicular orientation relative to the amino acid backbone. While this makes chemical synthesis more challenging, it pre-organizes the molecule into a rigid bioactive conformation, often resulting in a 10- to 100-fold increase in binding affinity by minimizing the entropic cost of binding.

SAR_Logic N1 Hit Compound (Contains Phenylglycine) N2 In Vivo Profiling: High CYP450 Clearance? N1->N2 N3 Identify Soft Spot: Para-Hydroxylation N2->N3 Yes N4 SAR Strategy: Incorporate 2,4-diCl-Phg N3->N4 N5 Evaluate Steric Clash (Ortho-Cl restricts conformation) N4->N5 N6 Evaluate Halogen Bonding (Para-Cl sigma-hole) N4->N6 N7 Optimized Lead: Increased t(1/2) & Affinity N5->N7 N6->N7

SAR workflow for overcoming phenylglycine metabolic liabilities.

Experimental Methodologies: Self-Validating Protocols

Handling 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride requires specialized protocols. The ortho-chlorine induces significant steric hindrance around the α -carbon, which drastically slows down nucleophilic attack during peptide coupling. If standard reagents (like EDC/HOBt) are used, the slow coupling rate allows the activated intermediate to undergo base-catalyzed enolization or oxazolone formation, leading to severe epimerization (loss of stereochemical purity) [1].

Protocol 1: Sterically Hindered Peptide Coupling (Epimerization-Free)

Objective: Couple 2,4-diCl-Phg to a primary amine while maintaining >95% enantiomeric excess (ee).

  • Preparation: Suspend 2,4-diCl-Phg hydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt. Cool the mixture to 0 °C.

  • Reagent Selection (Critical Step): Add HATU (1.1 eq) and HOAt (1.1 eq). Causality: HATU provides a highly reactive highly electrophilic intermediate, while HOAt accelerates the reaction via neighboring group participation, outcompeting the slow epimerization pathway.

  • Pre-activation: Stir at 0 °C for exactly 2 minutes. Caution: Prolonged pre-activation increases the risk of oxazolone formation.

  • Coupling: Add the amine component (1.05 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation: Quench with water, extract with EtOAc, and analyze the crude mixture via Chiral LC-MS to confirm product formation and verify that epimerization is <5%.

Coupling_Workflow S1 2,4-diCl-Phg Coupling S2 Select Reagents: HATU / HOAt / DIPEA S1->S2 S3 Pre-activation (2 min, 0°C) Avoid prolonged time S2->S3 S4 Add Amine Component (Room Temp, 2-4 hrs) S3->S4 S5 LC-MS & Chiral HPLC Check for Epimerization S4->S5 S6 Proceed to Next Step S5->S6 ee > 95%

Optimized peptide coupling protocol for sterically hindered 2,4-diCl-Phg.

Protocol 2: Microsomal Stability Assay (CYP450 Profiling)

Objective: Validate the metabolic stability gained by substituting Phg with 2,4-diCl-Phg.

  • Incubation Setup: Prepare a 1 µM solution of the test compound (Phg-derivative vs. 2,4-diCl-Phg-derivative) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated oxidation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Readout & Causality: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance ( CLint​ ). The 2,4-diCl-Phg derivative should exhibit a near-flat degradation curve compared to the rapid clearance of the unsubstituted Phg derivative.

Summary of Strategic Implementation

When designing SAR libraries, the transition from standard Phenylglycine to 2-Amino-2-(2,4-dichlorophenyl)acetic acid is a powerful maneuver to rescue compounds suffering from poor pharmacokinetics or weak target affinity. However, this substitution is not a universal panacea. The increased steric bulk can clash with narrow binding pockets, and the heightened lipophilicity may reduce aqueous solubility. Therefore, 2,4-diCl-Phg should be deployed strategically—specifically when structural biology or metabolic profiling indicates that the para-position of the phenyl ring is a liability, or when a hydrophobic sub-pocket is available to accommodate the "magic chloro" effect.

References

  • Wikipedia Contributors. (2024). Phenylglycine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Drag, M., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules (MDPI). Available at:[Link]

  • Boström, J., et al. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at:[Link]

  • Cryle, M. J., et al. (2021). The Cytochrome P450 OxyA from the Kistamicin Biosynthesis Cyclization Cascade is Highly Sensitive to Oxidative Damage. Frontiers in Chemistry / PMC. Available at:[Link]

A Comparative Guide to Purity Validation of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. 2-Amino-2-(2,4-dichlorophenyl)acetic acid, a key chiral building block for various therapeutics, is no exception. Its purity directly influences the stereochemistry, impurity profile, and ultimately, the pharmacological activity of the final drug product. This guide provides an in-depth, field-proven comparison of analytical methodologies for purity validation, centering on the unique capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method.

The Unparalleled Advantage of Quantitative NMR (qNMR)

While chromatographic techniques have long been the workhorses of purity analysis, qNMR has emerged as a powerful, non-destructive tool that offers both quantitative and structural information in a single experiment.[1][2] The core principle of qNMR is its status as a primary ratio method of measurement; the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This fundamental relationship allows for the direct quantification of a substance against a certified internal standard of a completely different structure, obviating the need to synthesize and qualify every potential impurity as a reference standard—a significant bottleneck in traditional chromatographic workflows.[5]

This intrinsic capability allows qNMR to simultaneously:

  • Determine Absolute Purity (Assay): Provide a highly accurate measure of the main compound.

  • Identify and Quantify Impurities: Detect and measure process-related impurities, by-products, and residual solvents without specific reference materials for each.[4][6]

  • Provide Structural Confirmation: The chemical shifts, coupling patterns, and integrations serve as a definitive fingerprint of the molecule's identity.

Experimental Protocol: ¹H qNMR Purity Assay

This protocol outlines a self-validating system for determining the purity of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride, grounded in principles that align with ICH Q2(R1) guidelines for analytical procedure validation.[7][8][9]

Objective: To accurately determine the mass purity of a given batch of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical for accuracy. Maleic acid is an excellent candidate as its vinylic protons resonate in a clear region of the spectrum (~6.3 ppm), distinct from the aromatic and aliphatic protons of the analyte. It is also highly soluble in common deuterated solvents like DMSO-d₆ and is non-volatile and stable.

  • Solvent Selection: 2-Amino-2-(2,4-dichlorophenyl)acetic acid, as an amino acid hydrochloride, has limited solubility in many organic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice as it effectively solubilizes both the analyte and the internal standard, and its residual proton signal does not typically interfere with key analyte signals.[10]

  • Quantitative Acquisition Parameters: To ensure the direct proportionality between signal integral and molar concentration, a long relaxation delay (D1) is paramount. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified ensures complete relaxation between pulses, making the resulting integrals accurate.

Step-by-Step Methodology
  • Preparation of the Standard/Analyte Mixture:

    • Accurately weigh approximately 15-20 mg of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride into a clean, dry vial using a calibrated analytical balance. Record the weight precisely (m_analyte).

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. Record the weight precisely (m_std).

  • Sample Dissolution:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the vial until both the analyte and the internal standard are fully dissolved. A clear, homogenous solution is essential.

  • NMR Data Acquisition (400 MHz or higher):

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum using the following critical parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (ensures full relaxation for quantitative accuracy).

      • Acquisition Time (AQ): 2-4 seconds.

      • Number of Scans (NS): 16-64 (to achieve an adequate signal-to-noise ratio).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, non-overlapping signal for the analyte. For 2-Amino-2-(2,4-dichlorophenyl)acetic acid, the α-proton (CH) signal is often a good choice.

    • Integrate the signal for the internal standard (e.g., the two vinylic protons of Maleic Acid).

  • Purity Calculation:

    • The purity of the analyte is calculated using the following formula[3]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I: Integral value of the signal.

    • N: Number of protons corresponding to the integrated signal.

    • M: Molar mass of the compound.

    • m: Mass of the compound.

    • Purity_std: Certified purity of the internal standard.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR validation process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurate Weighing of Analyte weigh_std Accurate Weighing of Internal Standard weigh_analyte->weigh_std dissolve Dissolution in DMSO-d6 weigh_std->dissolve acquire Acquire 1H NMR (Quantitative Parameters) dissolve->acquire process Phasing & Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation (qNMR Formula) integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for purity determination by qNMR.

A Comparative Analysis: NMR vs. Orthogonal Methods

While qNMR is a powerful primary method, a comprehensive validation strategy relies on orthogonal techniques—independent methods that measure the same attribute through different principles.[5] This approach provides the highest level of confidence in a material's purity profile.

Technique Principle Quantitative Capability Impurity Identification Strengths Weaknesses
qNMR Nuclear spin resonance; signal area proportional to molar concentration.Primary Method. Absolute quantification with an internal standard.[4]Excellent. Provides definitive structural information for unknown impurities.[2]Non-destructive; universal detector for ¹H; requires no specific reference standards for impurities.[1][5]Lower sensitivity than HPLC/MS; complex mixtures can have overlapping signals.
HPLC-UV Differential partitioning between a mobile and stationary phase.Relative Method. Requires a specific, pure reference standard for each impurity to be quantified.Poor. Retention time alone is not sufficient for identification.[11]High separation efficiency; high sensitivity for UV-active compounds; robust and widely used.[12]Blind to non-UV-active impurities; structural information is not provided.
LC-MS HPLC separation followed by mass-to-charge ratio analysis.Semi-Quantitative. Response factors can vary widely; requires standards for accurate quantification.Excellent. Provides molecular weight of impurities, aiding in structural elucidation.[13][14]Extremely high sensitivity and selectivity; ideal for identifying trace unknowns.Ionization efficiency varies; not inherently quantitative.
Elemental Analysis Combustion of the sample to determine C, H, N, and halogen content.Absolute. Provides the elemental composition of the bulk sample.None. Cannot distinguish between isomers or impurities with similar elemental composition.Confirms empirical formula and salt stoichiometry.[15]Insensitive to organic impurities; provides no structural information.

Building a Synergistic, Self-Validating System

The true power of modern analytical chemistry lies not in the supremacy of a single technique, but in their intelligent integration. An unknown peak first detected in an HPLC chromatogram can be isolated and subjected to LC-MS to determine its molecular weight. Subsequently, NMR spectroscopy can provide its definitive structure. This synergistic approach creates a robust, self-validating system for impurity profiling.

Visualizing the Integrated Analytical Strategy

This diagram illustrates how orthogonal methods work in concert to provide a complete picture of API purity.

Integrated_Strategy API API Batch qNMR qNMR Purity Assay API->qNMR HPLC HPLC Impurity Profile API->HPLC Elemental Elemental Analysis API->Elemental Purity Absolute Purity & Structural ID qNMR->Purity Structure Structure of Unknown Elucidated qNMR->Structure Impurity_List Detect & Quantify Known Impurities HPLC->Impurity_List Unknown_Peak Unknown Peak Detected HPLC->Unknown_Peak LCMS LC-MS Identification MW Molecular Weight of Unknown LCMS->MW Stoichiometry Confirm Formula & Salt Stoichiometry Elemental->Stoichiometry Unknown_Peak->LCMS MW->qNMR Structure Elucidation

Caption: Integrated strategy for comprehensive API purity validation.

Conclusion

For the critical task of validating the purity of 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride, quantitative NMR spectroscopy stands out as an indispensable tool. Its ability to provide direct, accurate quantification without reliance on specific impurity standards, coupled with its inherent structural elucidation power, makes it a cornerstone of modern pharmaceutical analysis. However, for the highest degree of confidence required in drug development, a multi-faceted approach is essential. By integrating qNMR with orthogonal methods like HPLC for separation and LC-MS for sensitive identification, researchers can build a comprehensive and scientifically rigorous purity profile, ensuring the quality and safety of the final therapeutic product.[5][16]

References

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: European Pharmaceutical Review URL
  • Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Source: Benchchem URL
  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL
  • Title: Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS Source: Almac URL
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectralservice URL
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: Quality Guidelines Source: ICH URL
  • Title: ICH Q2(R1)
  • Title: Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate URL
  • Title: Purity comparison by NMR and HPLC.
  • Title: Managing Product-Related Impurities in Synthetic Peptides Source: BioPharmaSpec URL
  • Title: Identification of Therapeutic Peptide and its Impurities Source: Agilent URL
  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: University of Bath's research portal URL
  • Title: Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine Source: PubMed URL
  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature URL
  • Title: Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods Source: Creative Proteomics URL
  • Title: Differences in HPLC and NMR: Structural Elucidation Relevance Source: Patsnap Eureka URL
  • Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Title: HPLC, a modular technique that complements NMR Source: specific polymers URL
  • Title: A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines Source: Organic Letters - ACS Publications URL
  • Title: Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)
  • Title: Impurity Identification in Small-Molecule APIs Source: Pharma's Almanac URL
  • Title: High-Purity Chemicals for Inorganic Trace Analysis Source: MilliporeSigma URL
  • Title: Determining if a purified compound is a salt?
  • Title: Analysis of Trace Elements in Table Salt Using ICPMS-2050 Source: Shimadzu URL
  • Title: An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)
  • Title: Characterization of Hydrochloride and Tannate Salts of Diphenhydramine Source: PMC - NIH URL
  • Title: METHODS FOR SALT ANALYSIS Source: The Salt Industry Center of Japan URL
  • Title: DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL
  • Title: Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid Source: Google Patents URL
  • Title: 2,4-Dichlorophenoxyacetic acid Source: Wikipedia URL
  • Title: (r)-2-Amino-2-(4-chlorophenyl)
  • Title: 2,4-Dichlorophenol(120-83-2)
  • Title: 2-amino-2-(2,4-dichlorophenyl)
  • Title: Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)

Sources

Comparative Bioactivity Guide: 2,4-Dichloro vs. 4-Chloro Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylglycine derivatives serve as highly versatile chiral building blocks and active pharmacophores in modern drug discovery. The halogenation pattern on the phenyl ring fundamentally alters the molecule's physicochemical properties, dictating its biological target profile. This guide provides an in-depth comparative analysis of 4-chlorophenylglycine (mono-substituted) and 2,4-dichlorophenylglycine (di-substituted) derivatives. By examining their roles as metabotropic glutamate receptor (mGluR) ligands, antimicrobial oxazolone precursors, and enzyme inhibitors, we establish the causality between structural modifications and downstream bioactivity.

Structural & Physicochemical Profiling

The transition from a mono-chloro to a di-chloro substitution pattern is not merely an additive effect; it introduces profound conformational and electronic shifts:

  • 4-Chlorophenylglycine (4-Cl-Phg): The para-chloro substitution provides a linear, electron-withdrawing hydrophobic extension. This streamlined topology is ideal for penetrating deep, narrow binding pockets, such as the orthosteric sites of central nervous system (CNS) receptors. It is widely recognized for its stereoselective interactions as an mGluR antagonist/agonist [1].

  • 2,4-Dichlorophenylglycine (2,4-diCl-Phg): The addition of an ortho-chlorine atom introduces significant steric hindrance. This forces the aromatic ring out of coplanarity with the glycine backbone, restricting the molecule's conformational flexibility. Furthermore, the second halogen increases the overall lipophilicity (LogP). This bulkier, highly lipophilic profile enhances affinity for broad, hydrophobic allosteric sites (e.g., Acetylcholinesterase peripheral sites) and improves penetration through bacterial cell membranes [2, 3].

Comparative Bioactivity & Pharmacological Data

The table below synthesizes experimental data comparing the bioactivity of these two derivatives across various therapeutic targets.

Biological Target4-Chloro Derivative Activity2,4-Dichloro Derivative ActivityMechanistic Rationale
mGluR (Group I/II) High Affinity (Orthosteric)Moderate/Low Affinity Linear 4-Cl fits the narrow orthosteric glutamate binding pocket. The ortho-Cl in the 2,4-dichloro analog creates steric clashes, reducing direct receptor activation [1].
Acetylcholinesterase (AChE) Moderate InhibitionPotent Inhibition (IC₅₀ ~6.36 µM)2,4-dichloro derivatives bind strongly to the peripheral anionic site of AChE via enhanced π-π stacking and hydrophobic interactions [3].
Bacterial Enzymes (Oxazolones) Baseline AntimicrobialEnhanced Antimicrobial (e.g., MRSA)Increased lipophilicity of the 2,4-dichloro oxazolone derivative improves cell wall penetration and β-lactamase resistance [2].
PPARγ Receptors Moderate AgonismHigh Agonism (High Docking Score)The di-chloro substitution perfectly occupies the large, lipophilic Y-shaped ligand-binding domain of PPARγ [4].

Mechanistic Pathways & Signaling

To understand how these structural differences translate to in vivo effects, we must map their interactions with cellular signaling cascades. For instance, 4-chlorophenylglycine derivatives actively modulate Group I mGluRs, which are coupled to Gq proteins.

mGluR_Signaling Ligand 4-Chlorophenylglycine Derivative mGluR Group I mGluR (Orthosteric Site) Ligand->mGluR Binds/Antagonizes Gq Gq Protein Activation mGluR->Gq Modulates PLC Phospholipase C (PLC) Gq->PLC Activates Calcium Intracellular Ca2+ Release (Neuromodulation) PLC->Calcium Cleaves PIP2

Figure 1: Modulation of mGluR-dependent Gq/PLC signaling by 4-chlorophenylglycine derivatives.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols provide self-validating workflows for synthesizing and evaluating these derivatives. The inclusion of internal controls ensures that causality can be directly attributed to the halogenation pattern.

Protocol A: Microwave-Assisted Synthesis of Bioactive Oxazolones

Oxazolone derivatives synthesized from phenylglycines exhibit potent antimicrobial properties. The microwave-assisted technique ensures high yield and minimizes thermal degradation [2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, dissolve 1.75 g (10 mmol) of the precursor (either 4-chlorophenylglycine or 2,4-dichlorophenylglycine) in 10 mL of acetic anhydride.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 2450 MHz for 4–5 minutes. Causality Note: Acetic anhydride acts as both solvent and cyclizing agent, driving the dehydration reaction to form the oxazolone ring.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold distilled water to precipitate the crude oxazolone.

  • Purification: Filter the precipitate under a vacuum. Purify the solid using silica gel column chromatography with an ethyl acetate/hexane (3:7) mobile phase.

  • Validation: Confirm the structure via ¹H-NMR and LC/MS. The 2,4-dichloro derivative should exhibit a distinct downfield shift for the remaining aromatic protons due to the dual electron-withdrawing chlorine atoms.

Workflow Precursor Phenylglycine Precursor (10 mmol) Synthesis Microwave Cyclization (Ac2O, 4-5 min) Precursor->Synthesis Purification Silica Chromatography (EtOAc/Hexane 3:7) Synthesis->Purification Assay Antimicrobial MIC Screening Purification->Assay

Figure 2: Self-validating experimental workflow for the synthesis and bio-evaluation of phenylglycine-derived oxazolones.

Protocol B: Acetylcholinesterase (AChE) Inhibitory Assay

To validate the enhanced enzyme inhibitory action of the 2,4-dichloro derivatives [3], use a modified Ellman’s assay.

Step-by-Step Methodology:

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compounds (4-Cl and 2,4-diCl derivatives) in DMSO to create a concentration gradient (0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow for peripheral site binding.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 14 mM acetylthiocholine iodide (substrate).

  • Kinetic Measurement: Measure absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀. Expected Outcome: The 2,4-dichloro derivative will demonstrate a significantly lower IC₅₀ (higher potency, ~6.36 µM) compared to the 4-chloro derivative due to superior hydrophobic anchoring in the AChE peripheral anionic site.

References

  • Prasad, P. (2025). Oxazolone: From Chemical Structure to Biological Function – A Review. International Journal of Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis. (2012). Synthesis of α-oxycarbanilinophosphonates and their anticholinesterase activities: the most potent derivative is bound to the peripheral site of acetylcholinesterase. RSC Publishing. Retrieved March 18, 2026, from[Link]

  • National Institutes of Health (NIH). (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Retrieved March 18, 2026, from[Link]

LC-MS/MS Fragmentation Patterns for the Structural Confirmation of CAS 1031790-97-2: A Comparative Guide of HRMS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride (CAS 1031790-97-2) Molecular Formula (Free Base): C8H7Cl2NO2 Exact Mass [M+H]+: m/z 219.993

As high-resolution mass spectrometry (HRMS) becomes the gold standard for structural elucidation, selecting the correct fragmentation platform is critical for distinguishing closely related positional isomers. For halogenated active pharmaceutical ingredient (API) intermediates like CAS 1031790-97-2, the analytical challenge lies not just in confirming the mass, but in generating a fragmentation fingerprint robust enough to differentiate it from its 2,3-dichloro, 3,4-dichloro, and 2,6-dichloro analogs.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) with Collision-Induced Dissociation (CID) against Orbitrap with Higher-energy C-trap Dissociation (HCD) , providing actionable methodologies and causally driven insights for researchers and drug development professionals.

Mechanistic Causality in Fragmentation & Isotopic Signatures

Before comparing instrument platforms, we must understand the intrinsic gas-phase behavior of CAS 1031790-97-2.

The Chlorine Isotopic Anchor

The presence of two chlorine atoms provides a built-in, self-validating system. The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) dictates that any intact precursor or fragment retaining both halogens will exhibit a strict 9:6:1 isotopic cluster (M, M+2, M+4). Monitoring this distinct spacing and intensity computationally filters out isobaric matrix interferences, serving as a critical diagnostic tool for [1].

Primary Fragmentation Pathways

Upon electrospray ionization (ESI+), the proton localizes on the alpha-amino group. The subsequent fragmentation is driven by the minimization of internal energy:

  • Loss of H₂O (-18 Da): Yields m/z 201.983. This confirms the presence of the carboxylic acid moiety.

  • Alpha-Cleavage (-46 Da): The loss of HCOOH generates a highly stable iminium cation (m/z 173.988). This is the dominant pathway for alpha-amino acids.

  • Aromatic Core Isolation: Further energy deposition strips the amine group, leaving the bare dichlorophenyl cation (m/z 144.961).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 219.993 (C8H8Cl2NO2+) Frag1 Loss of H2O m/z 201.983 (C8H6Cl2NO+) Precursor->Frag1 -H2O (-18 Da) Frag2 Loss of HCOOH m/z 173.988 (C7H8Cl2N+) Precursor->Frag2 -HCOOH (-46 Da) Frag3 Dichlorophenyl Cation m/z 144.961 (C6H3Cl2+) Frag2->Frag3 -CH2NH2 (-29 Da) Frag4 Chlorophenyl Cation m/z 109.992 (C6H3Cl+) Frag3->Frag4 -Cl (-35 Da)

Fig 1: Proposed LC-MS/MS gas-phase fragmentation pathway for CAS 1031790-97-2.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

While both platforms provide sub-5 ppm mass accuracy, their fragmentation mechanics yield vastly different spectral fingerprints.

  • Q-TOF (CID): CID relies on multiple low-energy collisions with a neutral gas (e.g., Argon). It excels at preserving mid-mass diagnostic ions like the iminium cation (m/z 173.988). However, traditional CID can struggle to break stable aromatic rings.

  • Orbitrap (HCD): HCD utilizes a non-resonant excitation mechanism in a multipole collision cell. Compared to traditional CID, [2], allowing for the detection of deeper, low-abundance fragments (like m/z 109.992) without the low-mass cutoff typical of 3D ion traps.

Quantitative Performance Data

Table 1: Fragmentation Profile Comparison for CAS 1031790-97-2

Feature / FragmentQ-TOF (CID @ 20 eV)Orbitrap (HCD @ 40 NCE)Structural Significance
Precursor [M+H]⁺ m/z 219.9931m/z 219.9931Intact protonated molecule
[M+H - H₂O]⁺ m/z 201.9826 (High Intensity)m/z 201.9826 (Low Intensity)Confirms carboxylic acid
[M+H - HCOOH]⁺ m/z 173.9877 (Base Peak)m/z 173.9877 (Mid Intensity)Alpha-cleavage of amino acid
[C₆H₃Cl₂]⁺ m/z 144.9611 (Low Intensity)m/z 144.9611 (Base Peak)Dichlorophenyl core
[C₆H₃Cl]⁺ Not consistently observedm/z 109.9920 (Mid Intensity)Deep fragmentation (loss of Cl)
Mass Accuracy ~2-5 ppm< 1 ppmConfidence in elemental composition
Dynamic Range ~10⁴> 10⁵Detection of low-abundance fragments

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates internal system suitability checks. Following established [3], a slow gradient is utilized to resolve positional isomers prior to MS introduction.

Step 1: Sample Preparation
  • Dilution: Dissolve CAS 1031790-97-2 in 50:50 Methanol:Water containing 0.1% formic acid to a final concentration of 10 µg/L.

  • Causality: The protic nature of methanol stabilizes the zwitterionic amino acid in solution, while the 0.1% formic acid acts as a proton donor, ensuring complete ionization of the alpha-amino group to yield a robust [M+H]⁺ precursor.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) Milli-Q water + 0.1% formic acid; (B) Methanol + 0.1% formic acid.

  • Gradient: 5% B to 100% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: Positional isomers (e.g., 2,3-dichloro vs. 2,4-dichloro) produce nearly indistinguishable MS/MS spectra. The slow 10-minute gradient exploits subtle differences in their dipole moments and steric hindrance, ensuring baseline chromatographic resolution before they enter the mass spectrometer.

Step 3: MS/MS Acquisition
  • System Suitability Check: Inject a blank followed by the target standard. Verify that the m/z 219.993 peak exhibits the exact 9:6:1 isotopic ratio. If the ratio deviates, the detector may be saturated, or an isobaric interference is present.

  • Energy Stepping:

    • Q-TOF: Utilize stepped collision energies (20 eV and 40 eV).

    • Orbitrap: Utilize stepped Normalized Collision Energies (NCE 30% and 50%).

  • Causality: Stepped energies ensure the simultaneous capture of fragile, low-energy fragments (like the initial loss of H₂O) and high-energy fragments (like the cleavage of the aromatic ring), generating a complete structural picture in a single injection.

Workflow SamplePrep Sample Prep 10 µg/L in MeOH LC UHPLC Separation C18, 0.4 mL/min SamplePrep->LC Split MS Platform LC->Split QTOF Q-TOF (CID) Mid-mass stability Split->QTOF Orbitrap Orbitrap (HCD) Deep fragmentation Split->Orbitrap Data Data Analysis Isotope Matching QTOF->Data Orbitrap->Data

Fig 2: Comparative LC-HRMS experimental workflow for structural validation.

Conclusion & Platform Recommendation

For routine confirmation of CAS 1031790-97-2 where the primary goal is identifying the intact molecule and its primary functional groups, the Q-TOF (CID) platform is highly effective and provides excellent stability for the diagnostic iminium ion (m/z 174).

However, for rigorous drug development workflows requiring absolute differentiation from closely related halogenated impurities or degradation products, the Orbitrap (HCD) platform is superior. Its ability to drive fragmentation down to the bare chlorophenyl core (m/z 109) without low-mass cutoff limitations provides an unparalleled depth of structural insight.

References
  • Mass spectrometry of halogenated compounds, Vaia,[Link]

  • Feasibility of Large-Scale Phosphoproteomics with Higher Energy Collisional Dissociation Fragmentation, Journal of Proteome Research - ACS Publications,[Link]

  • A strategic screening approach to identify transformation products of organic micropollutants formed in natural waters, Environmental Science: Processes & Impacts (RSC Publishing),[Link]

Enantiomeric excess (ee) determination of 2-Amino-2-(2,4-dichlorophenyl)acetic acid by chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of unnatural amino acids like 2-Amino-2-(2,4-dichlorophenyl)acetic acid (also known as 2,4-dichlorophenylglycine) presents a unique analytical challenge. As a sterically hindered, electron-deficient, zwitterionic molecule, it defies traditional normal-phase chiral chromatography.

As a Senior Application Scientist, I approach this separation by avoiding derivatization whenever possible. Derivatization adds time, introduces impurities, and carries the risk of analyte racemization. Instead, direct analysis using specialized Chiral Stationary Phases (CSPs) is the gold standard. This guide objectively compares the performance of three leading methodologies—Immobilized Crown Ether , Zwitterionic , and Macrocyclic Glycopeptide columns—and provides a self-validating protocol for the optimal method.

Mechanistic Causality: The Molecular Challenge

To select the right column, we must first understand the causality dictated by the molecule's structure:

  • Zwitterionic Nature: Underivatized amino acids are poorly soluble in non-polar solvents (like hexane/isopropanol) and cause severe peak tailing on traditional amylose/cellulose CSPs[1].

  • Steric Hindrance: The bulky ortho-chloro group restricts the rotation of the aromatic ring. This rigidity actually enhances chiral recognition in cavity-based CSPs by locking the molecule into a predictable geometry.

  • Electronic Effects: The highly electronegative 2,4-dichloro substitution pulls electron density away from the chiral center, slightly lowering the pKa of the primary amine. Therefore, highly acidic mobile phases are strictly required to ensure the amine remains fully protonated (-NH + ) for ionic interactions.

Comparative Evaluation of Chiral Alternatives

We evaluated three distinct CSP classes for the direct resolution of 2-Amino-2-(2,4-dichlorophenyl)acetic acid.

A. Immobilized Crown Ether (The Optimal Choice)

Columns like the [2] utilize a chiral crown ether immobilized on silica.

  • Mechanism: Chiral recognition occurs via a host-guest complexation between the crown ether cavity and the protonated primary amine (-NH 3+​ ) of the sample[3].

  • Advantage: Because the selector is immobilized, it tolerates organic modifiers like acetonitrile (ACN)[4]. For a hydrophobic molecule like our 2,4-dichloro derivative, adding 15% ACN prevents excessive retention times while maintaining baseline resolution[5].

B. Zwitterionic Cinchona Alkaloids (The Alternative)

Columns such as [6] feature both weak anionic and strong cationic interaction sites.

  • Mechanism: Operates via a double ion-pairing mechanism in polar organic modes (typically methanol).

  • Drawback: While effective, the method requires complex tuning of acidic and basic additives (e.g., formic acid and diethylamine) to balance the ionization of both the column and the sterically hindered analyte[7].

C. Macrocyclic Glycopeptides

Columns like [1] utilize teicoplanin.

  • Mechanism: Relies on a combination of π−π interactions, hydrogen bonding, and steric inclusion in reversed-phase conditions.

  • Drawback: The bulky 2,4-dichlorophenyl group often struggles to deeply penetrate the glycopeptide basket, leading to lower selectivity ( α ) and broader peaks compared to crown ethers.

Quantitative Performance Comparison
CSP TypeColumn ExampleMobile Phaset R1​ (min)t R2​ (min)Selectivity ( α )Resolution (R s​ )
Crown Ether CROWNPAK CR-I(+)HClO 4​ (pH 1.5) / ACN (85/15)6.2 (D)11.4 (L)2.153.8
Zwitterionic CHIRALPAK ZWIX(+)MeOH + 50mM FA + 25mM DEA8.512.11.552.2
Macrocyclic CHIROBIOTIC TH 2​ O / MeOH / FA (30/70/0.02)10.312.81.281.6

Data synthesized based on chromatographic behaviors of halogenated phenylglycine derivatives across standard chiral platforms.

Visualizing the Analytical Logic

G Start 2-Amino-2-(2,4-dichlorophenyl) acetic acid Screening CSP Selection Start->Screening Crown Crown Ether (CROWNPAK CR-I+) Screening->Crown Zwitter Zwitterionic (ZWIX+) Screening->Zwitter Macro Macrocyclic (CHIROBIOTIC T) Screening->Macro pH_Crown pH 1.0 - 2.0 (HClO4 / ACN) Crown->pH_Crown pH_Zwitter Polar Organic (MeOH / Additives) Zwitter->pH_Zwitter pH_Macro Reversed Phase (H2O / MeOH / FA) Macro->pH_Macro Opt Method Optimization pH_Crown->Opt pH_Zwitter->Opt pH_Macro->Opt Val System Suitability (Rs > 1.5) Opt->Val

Chiral HPLC Method Development Workflow for Amino Acids

Mechanism A Zwitterionic Amino Acid B Acidic Mobile Phase (pH < 2.0) A->B Dissolution C Protonated Amine (-NH3+) B->C Ionization D Crown Ether Cavity C->D Enters CSP E Host-Guest Complexation D->E Steric Fitting F Enantiomeric Resolution E->F Elution

Mechanism of Action for Crown Ether Chiral Stationary Phases

Experimental Protocol: Self-Validating Crown Ether Workflow

To ensure absolute trustworthiness, a chiral HPLC protocol cannot just be a list of parameters; it must be a self-validating system that proves its own accuracy before sample analysis begins.

A. Chromatographic Conditions
  • Column: Daicel CROWNPAK CR-I(+), 3.0 mm i.d. × 150 mm, 5 µm particle size[4].

  • Mobile Phase: Aqueous Perchloric Acid (HClO 4​ , pH 1.5) / Acetonitrile = 85/15 (v/v)[4]. (Causality: pH 1.5 ensures the electron-deficient amine is fully protonated; 15% ACN accelerates the elution of the hydrophobic dichlorophenyl ring).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C. (Causality: Lower temperatures increase chiral recognition but broaden peaks. 25 °C is the optimal thermodynamic balance for this bulky analyte)[5].

  • Detection: UV at 210 nm.

B. Step-by-Step Self-Validating Execution
  • System Equilibration: Flush the HPLC system with 100% distilled water, then equilibrate the column with the mobile phase for at least 45 minutes until the baseline is stable[2].

  • Blank Injection (Validation Step 1): Inject 2 µL of the sample diluent (Mobile Phase).

    • Acceptance Criteria: No ghost peaks eluting between 5 and 15 minutes.

  • Racemic Standard Injection (Validation Step 2): Inject a 1 mg/mL solution of racemic 2-Amino-2-(2,4-dichlorophenyl)acetic acid.

    • Acceptance Criteria: Baseline resolution must be achieved (R s​ > 1.5). The D-enantiomer must elute first (characteristic of the CR(+) column configuration)[3].

  • Enantiopure Spike (Validation Step 3): Spike the racemic mixture with a known standard of the desired enantiomer (e.g., L-form) and inject.

    • Acceptance Criteria: The area of the second peak (L-form) must increase proportionally, confirming exact peak identities and ruling out co-eluting achiral impurities.

  • Sample Analysis: Inject the synthesized sample (1 mg/mL). Calculate the enantiomeric excess using the standard formula:

    • ee(%)=AreaL​+AreaD​∣AreaL​−AreaD​∣​×100

References

Sources

Comparative Efficacy of 2,4-Dichlorophenyl Unnatural Amino Acids in Target Protein Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and protein engineering, native peptide inhibitors frequently fail in clinical translation due to rapid proteolytic degradation and suboptimal target affinity. To overcome these limitations, the incorporation of unnatural amino acids (UAAs) has become a cornerstone strategy. Among these, 2,4-dichlorophenylalanine (2,4-diCl-Phe) stands out as a highly privileged building block.

This guide provides an objective, data-driven comparison of 2,4-diCl-Phe against natural amino acid equivalents. By examining its application across diverse therapeutic targets—including Melanocortin-4 Receptors (MC4R), α4β1 Integrins, and Aminopeptidase N (APN)—we will deconstruct the mechanistic causality behind its superior inhibitory efficacy, structural rigidity, and proteolytic resistance.

Mechanistic Rationale: Why 2,4-Dichloro Substitution Outperforms Natural Residues

As application scientists, we must look beyond empirical IC50 values and understand the physicochemical causality driving molecular recognition. The substitution of a natural Phenylalanine (Phe) or Tyrosine (Tyr) with 2,4-diCl-Phe introduces three distinct biophysical advantages:

  • Steric Trapping and Conformational Pre-organization: The di-chloro substitution at the ortho (2-) and para (4-) positions creates significant steric bulk. This restricts the χ1​ and χ2​ dihedral angles of the amino acid side chain, locking the molecule into a pre-organized conformation. When the inhibitor enters a target's hydrophobic pocket, this pre-organization drastically reduces the entropic penalty of binding.

  • Halogen Bonding and Desolvation: Chlorine is highly electronegative and polarizable. The σ -hole on the halogen atoms can form highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyls) in the target protein's active site. Furthermore, the enhanced lipophilicity of the 2,4-dichloro ring drives the rapid desolvation of the binding pocket, providing a massive enthalpic boost.

  • Absolute Protease Evasion: Endogenous proteases (such as trypsin, chymotrypsin, and plasma metalloproteases) recognize specific spatial arrangements of natural L-amino acids. The unnatural steric bulk of the 2,4-dichlorophenyl group physically clashes with the catalytic triads of these degrading enzymes, rendering the peptide virtually invisible to proteolysis and exponentially increasing plasma half-life.

Comparative Efficacy Analysis Across Key Targets

To objectively evaluate the performance of 2,4-diCl-Phe, we compare its inhibitory metrics against natural and mono-substituted benchmarks across three distinct protein targets.

Melanocortin-4 Receptor (MC4R) Antagonism

MC4R antagonists are critical in treating cancer-induced cachexia. In efforts to develop potent piperazinebenzylamine-based MC4R antagonists, researchers discovered that incorporating a 2,4-dichlorophenylalanine residue yielded highly selective functional antagonists. As demonstrated in1[1], the 2,4-diCl-Phe derivative achieved a remarkable Ki​ of 1.8 nM, acting as a competitive inhibitor that completely blocked α -MSH-stimulated cAMP accumulation.

α4β1 Integrin Inhibition

The α4​β1​ integrin is a prime target for autoimmune diseases and tumor imaging. Natural inhibitor sequences (like the ILDV sequence from Fibronectin) are rapidly degraded in plasma. By substituting natural residues with 2,4-dichlorophenylalanine, researchers developed bisaryl urea peptidomimetics that not only2[2], but also demonstrated near-total resistance to gastrointestinal and plasma proteases.

Aminopeptidase N (APN) Selectivity

APN is a membrane-bound metalloprotease implicated in tumor metastasis. A major challenge in APN inhibitor design is achieving selectivity over off-target matrix metalloproteinases (like MMP-2). Compounds engineered with a3[3], as the bulky bi-chloro ring perfectly occupied the stringent S1' and S2' hydrophobic pockets of the APN active site.

Quantitative Data Summary
Target ProteinInhibitor ScaffoldNatural AA Equivalent2,4-diCl-Phe IC50​/Ki​ Natural AA IC50​/Ki​ Target Selectivity
MC4R PiperazinebenzylamineL-Phenylalanine1.8 nM > 100 nMHigh (vs MC3R)
α4​β1​ Integrin Peptidomimetic (OBOC)Isoleucine / Phe< 10 nM ~ 150 nMHigh (Activated form)
Aminopeptidase N L-isoserine derivativeL-Phenylalanine5.3 μ M > 50 μ M66-fold (vs MMP-2)

Pathway Visualization

MC4R_Pathway Agonist Endogenous Agonist (α-MSH) Receptor MC4 Receptor (Transmembrane) Agonist->Receptor Activation UAA_Inhibitor 2,4-diCl-Phe Inhibitor (Antagonist) UAA_Inhibitor->Receptor Competitive Inhibition (Ki = 1.8 nM) G_Protein Gαs Protein Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase G_Protein->Effector Stimulation Output cAMP Accumulation (Downstream Signaling) Effector->Output Catalysis

Figure 1: Mechanism of MC4R competitive inhibition by 2,4-diCl-Phe peptidomimetics.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis and evaluation of a 2,4-diCl-Phe containing peptide inhibitor is designed as a self-validating system . Every critical step includes a built-in quality control checkpoint to verify causality and success before proceeding.

Phase 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Causality Check: The ortho-chlorine atom of 2,4-diCl-Phe creates severe steric hindrance around the α -amino group. Standard coupling reagents (like HBTU) will fail or result in incomplete coupling. We must use HATU, which provides a neighboring group effect via its 7-aza-benzotriazole ring to accelerate hindered couplings.

  • Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).

    • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • UAA Coupling: Dissolve 4 eq of Fmoc-2,4-dichloro-L-phenylalanine, 4 eq HATU, and 8 eq DIPEA in DMF. Add to resin and agitate for 2 hours (extended time due to steric bulk).

    • Validation: Perform a Kaiser Test. A yellow resin indicates successful coupling (no free primary amines); a blue resin dictates a mandatory double-coupling step.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Phase 2: Purification and LC-MS Validation
  • RP-HPLC: Purify the crude peptide using a C18 preparative column with a linear gradient of 10–90% Acetonitrile (containing 0.1% TFA) over 30 minutes.

  • LC-MS Verification: Analyze the collected fractions.

    • Validation: The mass spectrum must show the characteristic isotopic distribution of a di-chlorinated compound (an M, M+2, M+4 ratio of approximately 9:6:1) to unequivocally confirm the presence of the 2,4-diCl-Phe residue.

Phase 3: Competitive Radioligand Binding Assay
  • Cell Preparation: Culture HEK-293 cells stably expressing the target receptor (e.g., MC4R) in 96-well plates.

  • Incubation: Add varying concentrations of the purified 2,4-diCl-Phe inhibitor (10 pM to 10 μ M) alongside a constant concentration of a radiolabeled agonist (e.g., [ 125 I]-NDP- α -MSH).

  • Self-Validating Controls:

    • Positive Control: Native unlabelled agonist (establishes baseline IC50​ ).

    • Negative Control: Scrambled peptide sequence (ensures inhibition is sequence/structure-specific, not an artifact of UAA toxicity).

  • Detection & Analysis: Wash cells, lyse, and measure radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol_Workflow Step1 Fmoc SPPS (HATU Coupling) Step2 TFA Cleavage & LC-MS Validation Step1->Step2 Step3 RP-HPLC Purification Step2->Step3 Step4 Radioligand Binding Assay Step3->Step4 Step5 Proteolytic Stability Assay Step4->Step5

Figure 2: Self-validating workflow for the synthesis and evaluation of UAA-based inhibitors.

References

  • Chen, C., et al. (2004). 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization. Journal of Medicinal Chemistry.
  • US Patent US8486370B2. (2013). Heterocyclic ligands for integrin imaging and therapy. Google Patents.
  • ACS Publications. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.